2-(4-Methylpentanamido)acetic acid
Description
The exact mass of the compound 2-(4-Methylpentanamido)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Methylpentanamido)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylpentanamido)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylpentanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-6(2)3-4-7(10)9-5-8(11)12/h6H,3-5H2,1-2H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIHXZIDVMRVRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98552-90-0 | |
| Record name | 2-(4-methylpentanamido)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-Methylpentanamido)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylpentanamido)acetic acid, an N-acylated derivative of the amino acid glycine, represents a class of compounds with significant interest in biochemical and pharmaceutical research. As analogues of endogenous N-acyl amino acids, these molecules can play roles in various physiological processes and serve as valuable building blocks in the synthesis of more complex bioactive molecules and peptidomimetics. The core structure, featuring an amide linkage between 4-methylpentanoic acid and glycine, is fundamental to the study of protein metabolism and the development of novel therapeutics.
This guide provides a comprehensive overview of a robust and widely applicable pathway for the synthesis of 2-(4-Methylpentanamido)acetic acid. The presented methodology is grounded in established principles of peptide chemistry, emphasizing the rationale behind procedural steps to ensure both reproducibility and a thorough understanding of the underlying chemical transformations.
Synthesis Pathway Overview
The most direct and efficient route for the synthesis of 2-(4-Methylpentanamido)acetic acid is through the direct coupling of 4-methylpentanoic acid and glycine. This transformation is centered around the formation of a stable amide bond, a reaction that, while thermodynamically favorable, is kinetically slow and requires the activation of the carboxylic acid moiety. This is typically achieved through the use of a coupling agent.
Several classes of coupling reagents are available for this purpose, with carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) being a common choice due to their efficacy and the water-soluble nature of their byproducts.[1][2] To enhance the efficiency of the coupling reaction and minimize side reactions, additives like 1-hydroxybenzotriazole (HOBt) are often employed. HOBt reacts with the activated carboxylic acid to form a more stable active ester intermediate, which then readily reacts with the amine group of glycine.[3]
The overall synthetic strategy can be visualized as follows:
Caption: General workflow for the synthesis of 2-(4-Methylpentanamido)acetic acid.
Experimental Protocol
This section details a step-by-step methodology for the synthesis of 2-(4-Methylpentanamido)acetic acid.
Materials and Reagents
| Material/Reagent | Formula | Molar Mass ( g/mol ) |
| 4-Methylpentanoic Acid | C₆H₁₂O₂ | 116.16 |
| Glycine | C₂H₅NO₂ | 75.07 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) | C₈H₁₈ClN₃ | 191.70 |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 |
| Triethylamine (NEt₃) | C₆H₁₅N | 101.19 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |
| Hydrochloric Acid (HCl) | HCl | 36.46 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylpentanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Activation of Carboxylic Acid: To the solution from step 1, add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (1.1 eq). Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester.
-
Amine Addition: In a separate flask, prepare a suspension of glycine (1.2 eq) in DCM and add triethylamine (NEt₃) (1.5 eq) to facilitate dissolution and deprotonation of the amine. Add this suspension to the activated carboxylic acid solution from step 2.
-
Coupling Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure 2-(4-Methylpentanamido)acetic acid.
Mechanistic Insights and Rationale
The success of this synthesis hinges on the effective activation of the carboxylic acid by EDCI and the subsequent nucleophilic attack by the amino group of glycine.
Sources
An In-Depth Technical Guide to 2-(4-Methylpentanamido)acetic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylpentanamido)acetic acid, also known as isocaproylglycine or N-(4-methylpentanoyl)glycine, is an N-acyl amino acid. This class of molecules, consisting of a fatty acid linked to an amino acid via an amide bond, has garnered increasing interest in biochemical and pharmaceutical research. N-acyl amino acids are recognized as a diverse group of signaling lipids with structural similarities to endocannabinoids, suggesting their potential involvement in various physiological processes. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 2-(4-Methylpentanamido)acetic acid, offering valuable insights for professionals in drug discovery and development.
Chemical Identity and Structure
2-(4-Methylpentanamido)acetic acid is structurally characterized by a 4-methylpentanoyl (isocaproyl) group attached to the nitrogen atom of a glycine molecule.
Molecular Structure:
Figure 1: 2D Chemical Structure of 2-(4-Methylpentanamido)acetic acid.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2-(4-methylpentanoylamino)acetic acid[1] |
| Synonyms | Isocaproylglycine, N-(4-methylpentanoyl)glycine |
| CAS Number | 98552-90-0[1] |
| Molecular Formula | C8H15NO3[1] |
| Molecular Weight | 173.21 g/mol |
| InChI | InChI=1S/C8H15NO3/c1-6(2)3-4-7(10)9-5-8(11)12/h6H,3-5H2,1-2H3,(H,9,10)(H,11,12)[1] |
| InChIKey | BQIHXZIDVMRVRP-UHFFFAOYSA-N |
| SMILES | CC(C)CCC(=O)NCC(=O)O |
Physicochemical Properties
Table of Physicochemical Properties (Predicted):
| Property | Value | Source |
| XLogP3 | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Topological Polar Surface Area | 66.4 Ų | PubChem |
| pKa (most acidic) | 3.55 | Predicted |
| pKa (most basic) | -0.63 | Predicted |
The predicted XLogP3 value of 0.8 suggests that 2-(4-Methylpentanamido)acetic acid has a relatively balanced hydrophilic-lipophilic character. The presence of both hydrogen bond donors (the carboxylic acid proton and the amide proton) and acceptors (the carbonyl oxygens and the amide oxygen) indicates its potential for interactions with biological macromolecules.
Synthesis and Manufacturing
The synthesis of 2-(4-Methylpentanamido)acetic acid is typically achieved through the formation of an amide bond between 4-methylpentanoic acid and glycine. This can be accomplished using standard peptide coupling methodologies.
General Synthetic Workflow:
Figure 2: General workflow for the synthesis of 2-(4-Methylpentanamido)acetic acid.
Experimental Protocol: Amide Coupling using Dicyclohexylcarbodiimide (DCC)
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired purity.
Materials:
-
4-Methylpentanoic acid
-
Glycine
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-methylpentanoic acid (1.0 eq) and glycine (1.0 eq) in anhydrous DCM or DMF. If using HOBt, add it at this stage (1.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Addition of Coupling Agent: Slowly add a solution of DCC (1.1 eq) in anhydrous DCM or DMF to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of the reaction proceeding.
-
Filtration: Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent.
-
Aqueous Work-up: Transfer the filtrate to a separatory funnel.
-
Wash sequentially with 1 M HCl to remove any unreacted glycine and excess DCC.
-
Wash with saturated sodium bicarbonate solution to remove unreacted 4-methylpentanoic acid.
-
Wash with brine to remove residual water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 2-(4-Methylpentanamido)acetic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic and Analytical Characterization
While experimental spectra for 2-(4-Methylpentanamido)acetic acid are not widely available, the expected spectroscopic features can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isocaproyl group, including a doublet for the two methyl groups, a multiplet for the methine proton, and multiplets for the methylene groups. The glycine methylene protons will likely appear as a doublet due to coupling with the amide proton. The amide proton will appear as a triplet, and the carboxylic acid proton will be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the amide and carboxylic acid, as well as signals for the carbons of the isocaproyl and glycine moieties.
Infrared (IR) Spectroscopy:
The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.
-
An N-H stretch from the amide group, around 3300 cm⁻¹.
-
C-H stretching vibrations from the alkyl chain, just below 3000 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid, around 1700-1725 cm⁻¹.
-
A strong C=O stretch (Amide I band) from the amide group, around 1650 cm⁻¹.
-
An N-H bend (Amide II band) from the amide group, around 1550 cm⁻¹.
Mass Spectrometry (MS):
In mass spectrometry, the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z corresponding to the molecular weight of the compound (173.21). Common fragmentation patterns would involve cleavage of the amide bond and loss of the carboxylic acid group.
Biological Activity and Potential Applications
N-acyl amino acids, including isocaproylglycine, are a class of endogenous signaling lipids. While specific biological activities of 2-(4-Methylpentanamido)acetic acid are not extensively documented, the broader class of N-acylglycines has been implicated in various physiological and pathological processes.
-
Signaling Molecules: N-acylglycines are structurally related to N-acylethanolamines (the endocannabinoid family), suggesting they may have roles in cell signaling pathways.
-
Antiproliferative and Antibacterial Potential: Some studies on other N-acyl amino acids have indicated potential antiproliferative and antibacterial activities. Further research is needed to determine if isocaproylglycine shares these properties.
The unique structure of 2-(4-Methylpentanamido)acetic acid, combining a branched-chain fatty acid with a simple amino acid, makes it an interesting candidate for further investigation in drug discovery programs, particularly in areas related to metabolic and inflammatory diseases.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
2-(4-Methylpentanamido)acetic acid is a member of the growing class of N-acyl amino acids with potential biological significance. This technical guide has provided a detailed overview of its chemical structure, properties, synthesis, and potential applications. While there is a need for more extensive experimental data on its physicochemical and biological properties, the information presented here serves as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development. Further investigation into this and other N-acyl amino acids is warranted to fully elucidate their roles in biological systems and their potential as therapeutic agents.
References
-
PubChem. 2-(4-Methylpentanamido)acetic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 2-(4-Methylpentanamido)acetic acid | C8H15NO3 | CID 28777652. [Link]
Sources
An In-Depth Technical Guide to the Biological Activity of 2-(4-Methylpentanamido)acetic Acid
Abstract: This technical guide provides a comprehensive overview of 2-(4-Methylpentanamido)acetic acid, a member of the N-acyl amino acid family. While direct research on this specific molecule is nascent, this document synthesizes information on the broader class of N-acyl glycines to infer its potential biological activities and outlines a detailed experimental framework for its investigation. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. We will delve into its synthesis, physicochemical characterization, and a series of proposed in vitro and in vivo studies to elucidate its biological functions, with a focus on its potential anti-inflammatory and metabolic effects.
Introduction and Background
2-(4-Methylpentanamido)acetic acid, also known as N-isocaproylglycine, belongs to the growing class of lipid signaling molecules known as N-acyl amino acids (NAAAs). NAAAs are endogenous molecules where a fatty acid is linked to an amino acid via an amide bond.[1] This class of compounds is gaining significant attention for its diverse physiological roles, including the regulation of inflammation, energy metabolism, and neuronal function.[1][2] Structurally related to endocannabinoids, many NAAAs exhibit biological activity without engaging cannabinoid receptors, suggesting unique mechanisms of action.[3]
Given its structure as a short-chain N-acyl glycine, 2-(4-Methylpentanamido)acetic acid is hypothesized to possess biological activities analogous to other members of its class, which have demonstrated anti-inflammatory and neuroprotective properties.[4][5] This guide will provide the foundational knowledge and detailed experimental protocols necessary to systematically investigate the biological profile of this compound.
Synthesis and Physicochemical Characterization
A reliable supply of well-characterized 2-(4-Methylpentanamido)acetic acid is paramount for any biological investigation. The following section details a standard synthesis protocol and key physicochemical parameters for its initial characterization.
Synthesis of 2-(4-Methylpentanamido)acetic Acid
The synthesis of N-acyl glycines can be achieved through several methods, with one of the most common being the acylation of glycine with an appropriate acyl chloride or through enzymatic catalysis for a greener approach.[6][7][8]
Protocol 1: Chemical Synthesis via Acyl Chloride
This method involves the reaction of 4-methylpentanoyl chloride with glycine in an alkaline aqueous solution, a variation of the Schotten-Baumann reaction.[6]
Materials:
-
Glycine
-
4-Methylpentanoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Dissolve glycine (1 equivalent) in a 1 M NaOH solution and cool the mixture to 0-5°C in an ice bath.
-
Slowly add 4-methylpentanoyl chloride (1.1 equivalents) dropwise to the glycine solution while maintaining the temperature below 10°C and vigorous stirring.
-
During the addition, maintain the pH of the reaction mixture between 9 and 10 by the concurrent addition of 2 M NaOH solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2 with 6 M HCl.
-
The product, 2-(4-Methylpentanamido)acetic acid, will precipitate out of the solution. If it remains an oil, extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Physicochemical Properties
| Property | Predicted/Inferred Value | Reference |
| Molecular Formula | C8H15NO3 | |
| Molecular Weight | 173.21 g/mol | |
| XLogP3 | 1.5 | [10] |
| Hydrogen Bond Donor Count | 2 | [10] |
| Hydrogen Bond Acceptor Count | 3 | [10] |
| Rotatable Bond Count | 4 | [10] |
| Topological Polar Surface Area | 66.4 Ų | [10] |
In Vitro Biological Activity Assessment
The initial phase of biological characterization involves a series of in vitro assays to determine the compound's cytotoxicity and to screen for potential anti-inflammatory and metabolic activities.
Cytotoxicity Assays
Before assessing the biological activity of 2-(4-Methylpentanamido)acetic acid, it is essential to determine its cytotoxic profile to identify non-toxic concentrations for subsequent experiments.[4][11]
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]
Materials:
-
Selected cell lines (e.g., RAW 264.7 murine macrophages, 3T3-L1 preadipocytes)[12][13]
-
Complete cell culture medium
-
2-(4-Methylpentanamido)acetic acid stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with increasing concentrations of 2-(4-Methylpentanamido)acetic acid (e.g., 0.1, 1, 10, 100, 1000 µM) and a vehicle control (DMSO) for 24 or 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.[4][14]
Materials:
-
As per MTT assay
-
LDH cytotoxicity detection kit
Procedure:
-
Seed and treat cells as described in the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH cytotoxicity detection kit to measure LDH release.[15]
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Anti-Inflammatory Activity
Protocol 4: Measurement of Nitric Oxide (NO) and Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
This assay evaluates the ability of the compound to inhibit the production of inflammatory mediators in response to an inflammatory stimulus.[12][16]
Materials:
-
RAW 264.7 murine macrophages
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of 2-(4-Methylpentanamido)acetic acid for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.[17]
Metabolic Activity
Protocol 5: Glucose Uptake in Adipocytes
This assay assesses the compound's effect on glucose uptake, a key process in metabolic regulation.[2][18]
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[3H]glucose
-
Insulin (positive control)
-
Cytochalasin B (inhibitor of glucose transport)
Procedure:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Treat the differentiated adipocytes with non-toxic concentrations of 2-(4-Methylpentanamido)acetic acid for a specified period (e.g., 24 hours).
-
Wash the cells with KRH buffer and incubate with KRH buffer containing the compound for 1 hour.
-
Add 2-deoxy-D-[3H]glucose and incubate for 10 minutes.
-
Terminate the uptake by washing the cells with ice-cold PBS.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Normalize the glucose uptake to the total protein content of each well.
In Vivo Biological Activity Assessment
Based on promising in vitro results, the following in vivo models can be employed to evaluate the therapeutic potential of 2-(4-Methylpentanamido)acetic acid.
Anti-Inflammatory Activity
Protocol 6: Carrageenan-Induced Paw Edema in Rodents
This is a classic model of acute inflammation used to screen for anti-inflammatory drugs.[19][20][21]
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
2-(4-Methylpentanamido)acetic acid formulation for oral or intraperitoneal administration
-
Plethysmometer
Procedure:
-
Administer 2-(4-Methylpentanamido)acetic acid or vehicle to the animals.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[6]
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Metabolic Activity
Protocol 7: Diet-Induced Obesity (DIO) and Glucose Tolerance Test (GTT) in Mice
This model is used to assess the effects of a compound on obesity and glucose metabolism.[22][23][24]
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD)
-
Standard chow diet
-
Glucose solution for oral gavage
-
Glucometer and test strips
Procedure:
-
Induce obesity in mice by feeding them a HFD for 8-12 weeks.
-
Treat the DIO mice with 2-(4-Methylpentanamido)acetic acid or vehicle daily for a specified period (e.g., 4 weeks).
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT).
-
Fast the mice overnight and administer an oral glucose load (2 g/kg).
-
Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.
Mechanism of Action Studies
To understand how 2-(4-Methylpentanamido)acetic acid exerts its biological effects, it is crucial to investigate its potential molecular targets.
Potential Molecular Targets
Based on the literature for related N-acyl amino acids, potential molecular targets for 2-(4-Methylpentanamido)acetic acid include:
-
G-protein coupled receptors (GPCRs): Some NAAAs have been shown to interact with orphan GPCRs like GPR18.[25] Short-chain fatty acids are known to activate GPR41 and GPR43.[26][27][28]
-
Fatty Acid Amide Hydrolase (FAAH): Some NAAAs can inhibit FAAH, an enzyme that degrades endocannabinoids and other lipid amides.[29]
Proposed Mechanistic Studies
Protocol 8: Receptor Binding and Activation Assays
-
Utilize cell lines overexpressing candidate GPCRs (e.g., GPR18, GPR41, GPR43) to perform radioligand binding assays or functional assays (e.g., cAMP measurement, calcium mobilization) to assess the interaction of 2-(4-Methylpentanamido)acetic acid with these receptors.
Protocol 9: Enzyme Inhibition Assays
-
Perform in vitro enzyme inhibition assays using purified FAAH to determine if 2-(4-Methylpentanamido)acetic acid can inhibit its activity.
Protocol 10: Western Blot Analysis of Signaling Pathways
-
In the in vitro anti-inflammatory assay (Protocol 4), analyze the cell lysates by Western blot to investigate the effect of the compound on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[30]
Visualization of Workflows and Pathways
To provide a clear visual representation of the experimental designs and potential mechanisms, the following diagrams are provided.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro investigation.
Potential Anti-Inflammatory Signaling Pathway
Sources
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- 2. bioivt.com [bioivt.com]
- 3. Improving obesity research: Unveiling metabolic pathways through a 3D In vitro model of adipocytes using 3T3-L1 cells | PLOS One [journals.plos.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoselective enzymatic acylation of glycine as a green route to N -acyl amino acid surfactants - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01932J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. N-Isovaleroylglycine | C7H13NO3 | CID 546304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. PFKFB3-dependent glucose metabolism regulates 3T3-L1 adipocyte development - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
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- 18. Frontiers | MMPP promotes adipogenesis and glucose uptake via binding to the PPARγ ligand binding domain in 3T3-L1 MBX cells [frontiersin.org]
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- 24. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. GPR18 drives FAAH inhibition-induced neuroprotection against HIV-1 Tat-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | The single-cell atlas of short-chain fatty acid receptors in human and mice hearts [frontiersin.org]
- 27. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. usiena-air.unisi.it [usiena-air.unisi.it]
- 30. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-(4-Methylpentanamido)acetic Acid: Synthesis, Characterization, and Scientific Context
This in-depth technical guide provides a comprehensive overview of 2-(4-Methylpentanamido)acetic acid, also known as isocaproylglycine. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of this N-acyl amino acid, from its place within a significant class of biomolecules to its chemical synthesis and characterization.
Part 1: Introduction to N-Acyl Amino Acids (NAAs)
The journey into the specifics of 2-(4-Methylpentanamido)acetic acid begins with an appreciation of its chemical family: the N-acyl amino acids (NAAs). These are a class of endogenous lipids where an amino acid is connected to a fatty acid via an amide bond.[1]
Historical Context and Discovery
The story of N-acyl amino acids unfolds from the mid-20th century, with early discoveries often being serendipitous outcomes of metabolic pathway investigations. A landmark discovery was made in 1956 by Herbert H. Tallan and his colleagues, who isolated N-acetyl-L-aspartic acid (NAA) from the cat brain in surprisingly high concentrations. Another pivotal moment came in 1966 with the identification of N-isovalerylglycine in the urine of patients with isovaleric acidemia, an inborn error of leucine metabolism. This discovery was crucial as it highlighted N-acylation as a potential detoxification pathway for harmful acyl-CoA molecules.[2]
Biological Significance
NAAs are not mere metabolic byproducts; they are pleiotropic bioactive lipids involved in a wide range of physiological processes.[3][4] Over 50 different species of N-acyl amino acids have been identified in mammalian tissues.[3][4] They have been shown to be involved in:
At the molecular level, these lipids can function as ligands for ion channels (like TRPV1) and G-protein coupled receptors (like GPR92).[3][4] A more recently discovered function for several NAAs is their ability to act as uncouplers of mitochondrial respiration, which can increase metabolic rate and has implications for treating obesity and related disorders.[3]
Part 2: 2-(4-Methylpentanamido)acetic Acid: A Closer Look
2-(4-Methylpentanamido)acetic acid (Isocaproylglycine) is a specific N-acyl amino acid. While a detailed historical account of its individual discovery is not prominent in the scientific literature, its synthesis and study are representative of the broader exploration of NAAs.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(4-Methylpentanamido)acetic acid is provided in the table below.
| Property | Value | Source |
| IUPAC Name | 2-(4-methylpentanoylamino)acetic acid | PubChem[2] |
| Synonyms | Isocaproylglycine, N-(4-methylpentanoyl)glycine | PubChem[2] |
| CAS Number | 98552-90-0 | PubChem[2] |
| Molecular Formula | C8H15NO3 | PubChem[2] |
| Molecular Weight | 173.21 g/mol | PubChem[2] |
| Appearance | Expected to be a white to off-white solid | General knowledge |
| Solubility | Expected to be soluble in polar organic solvents | General knowledge |
Part 3: Synthesis of 2-(4-Methylpentanamido)acetic Acid
The synthesis of 2-(4-Methylpentanamido)acetic acid involves the formation of an amide bond between 4-methylpentanoic acid (isocaproic acid) and glycine. A common and effective method for this transformation is through a coupling reaction mediated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Scheme
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of 2-(4-Methylpentanamido)acetic acid, adapted from general procedures for N-acylation of amino acids.
Materials:
-
4-Methylpentanoic acid
-
Glycine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve glycine (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
To this suspension, add 4-methylpentanoic acid (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled reaction mixture over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO3 solution, and finally with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Part 4: Characterization
The identity and purity of the synthesized 2-(4-Methylpentanamido)acetic acid should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isocaproyl and glycine moieties. Key expected signals include a doublet for the two methyl groups of the isobutyl group, a multiplet for the methine proton, and signals for the methylene groups of the fatty acid chain and the glycine backbone. The amide proton will appear as a broad signal.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the amide and carboxylic acid, as well as for the aliphatic carbons of the isocaproyl group and the alpha-carbon of the glycine residue.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected [M+H]⁺ ion for C8H15NO3 would be approximately m/z 174.11.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, including:
-
A broad O-H stretch from the carboxylic acid.
-
N-H stretching from the amide.
-
C=O stretching from the amide and carboxylic acid.
-
C-H stretching from the aliphatic chain.
Part 5: Potential Applications and Future Directions
Given the diverse biological activities of N-acyl amino acids, 2-(4-Methylpentanamido)acetic acid could be a valuable tool for research in several areas. Its structural similarity to endogenous NAAs suggests it may interact with similar biological targets. Potential research applications include:
-
Probing NAA signaling pathways: It could be used as a standard or a tool compound to study the enzymes involved in NAA metabolism.
-
Investigating metabolic regulation: Its effects on mitochondrial respiration and cellular metabolism could be explored.
-
Drug discovery lead: The N-acyl amino acid scaffold can be modified to develop new therapeutic agents targeting pain, inflammation, or metabolic disorders.
Further research is needed to elucidate the specific biological activities of 2-(4-Methylpentanamido)acetic acid and to explore its full potential in biomedical research and drug development.
References
-
Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library. Analytical Chemistry. [Link]
-
Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. Nomura Research Group. [Link]
-
Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration. National Institutes of Health. [Link]
-
Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library. PubMed. [Link]
-
2-(4-Methylpentanamido)acetic acid | C8H15NO3 | CID 28777652. PubChem. [Link]
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- 4. Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine - PMC [pmc.ncbi.nlm.nih.gov]
2-(4-Methylpentanamido)acetic Acid: Chemical Identity, Host-Microbiome Metabolism, and Analytical Methodologies
Executive Summary
In the rapidly evolving field of metabolomics and host-microbiome interactions, N-acyl amino acids have emerged as critical signaling molecules and diagnostic biomarkers. 2-(4-Methylpentanamido)acetic acid , commonly known as Isocaproylglycine , is a specialized N-acylglycine. It represents a vital metabolic intersection between microbial fermentation in the gut and host mitochondrial β-oxidation [1].
This whitepaper provides an in-depth technical analysis of 2-(4-Methylpentanamido)acetic acid, detailing its IUPAC nomenclature, structural properties, biological causality, and validated analytical workflows for its quantification in complex biological matrices.
Chemical Identity and Structural Nomenclature
2-(4-Methylpentanamido)acetic acid is an amide formed by the condensation of isocaproic acid (4-methylpentanoic acid) and the amino acid glycine. The structural inclusion of the hydrophobic isocaproyl tail and the hydrophilic glycine moiety gives it distinct amphiphilic properties, which dictate its extraction efficiency and chromatographic retention in reverse-phase liquid chromatography (RPLC).
Table 1: Chemical Nomenclature & Identifiers
| Property / Identifier | Value / Description |
| IUPAC Name | 2-(4-methylpentanoylamino)acetic acid [2] |
| Common Synonyms | Isocaproylglycine, N-isocaproylglycine, deamino-leucyl-glycine [2] |
| CAS Registry Number | 98552-90-0 [3] |
| PubChem CID | 28777652[2] |
| Molecular Formula | C₈H₁₅NO₃ |
| Molecular Weight | 173.21 g/mol [2] |
| Structural Class | N-acyl-amino acid (Endocannabinoid-related lipid) [4] |
Biological Causality: The Host-Microbiome Axis
To understand the diagnostic utility of isocaproylglycine, one must understand the causality of its biosynthesis. It is not synthesized de novo as a primary host metabolite; rather, it is a detoxification byproduct of a disrupted host-microbiome metabolic axis [5].
-
Microbial Fermentation: Gut microbiota (e.g., Clostridium sporogenes) ferment dietary leucine into short-chain organic acids (SCOAs), specifically isocaproic acid (iso-CA) [5].
-
Host β-Oxidation: Iso-CA enters the host's systemic circulation and is normally metabolized by mitochondrial Medium-Chain Acyl-CoA Dehydrogenase (MCAD) for energy production.
-
Enzymatic Shunting (The Causative Mechanism): In individuals with MCAD deficiency—or under conditions of microbiome dysbiosis where iso-CA production overwhelms MCAD capacity—iso-CA accumulates. To prevent organic acid toxicity, host Acyl-CoA synthetase activates iso-CA to isocaproyl-CoA. Subsequently, Glycine N-acyltransferase (GLYAT) conjugates it with glycine to form the highly water-soluble isocaproylglycine , which is rapidly cleared via urine [5, 6].
Because of this specific enzymatic shunt, elevated urinary isocaproylglycine is a direct, mechanistic biomarker for MCAD deficiency and has recently been implicated in metabolomic profiles assessing chronic kidney disease and kidney cancer risk [7].
Microbial-Host metabolic pathway driving the biosynthesis of Isocaproylglycine.
Validated Experimental Workflows
As an Application Scientist, I emphasize that analytical robustness relies on understanding the physicochemical behavior of the target analyte. Isocaproylglycine contains a carboxylic acid moiety (pKa ~3.5), making it highly amenable to Negative Electrospray Ionization (ESI-).
Protocol 1: LC-MS/MS Quantification of Isocaproylglycine in Urine
This protocol is designed as a self-validating system, utilizing stable isotope dilution to correct for matrix effects.
Step 1: Sample Preparation (Protein Precipitation)
-
Action: Aliquot 50 µL of human urine into a microcentrifuge tube. Add 10 µL of internal standard (e.g., d5-hippuric acid, 1 µg/mL).
-
Action: Add 200 µL of ice-cold Acetonitrile (ACN). Vortex for 30 seconds.
-
Causality: Cold ACN induces rapid protein denaturation and precipitation. Removing the protein matrix is critical to preventing ion suppression in the ESI source and extending the lifespan of the analytical column.
-
Action: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.
Step 2: UHPLC Chromatographic Separation
-
Column: C18 Reverse-Phase (e.g., 2.1 × 100 mm, 1.7 µm particle size).
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
Causality: While negative mode is used, a low concentration of formic acid (0.1%) provides reproducible retention times by keeping the carboxylic acid partially protonated during the chromatographic run, preventing peak tailing, while still allowing efficient deprotonation in the high-voltage ESI source.
Step 3: Mass Spectrometry (MRM Detection)
-
Ionization: ESI Negative Mode ([M-H]⁻).
-
Precursor Ion: m/z 172.1 (Deprotonated Isocaproylglycine).
-
Product Ion: m/z 74.0 (Glycine fragment).
-
Causality: The amide bond is the weakest point of the molecule under Collision-Induced Dissociation (CID). Cleavage of this bond reliably yields the deprotonated glycine fragment (m/z 74.0), providing a highly specific Multiple Reaction Monitoring (MRM) transition with minimal background noise.
Step-by-step UHPLC-MS/MS analytical workflow for Isocaproylglycine quantification.
Table 2: Diagnostic Metabolomic Profile (Expected Ranges)
Note: Values are representative approximations based on metabolomic profiling of N-acylglycines.
| Clinical State | Expected Urinary Isocaproylglycine Level | Biological Implication |
| Healthy Baseline | Trace (< 0.5 µmol/mmol creatinine) | Normal MCAD function; efficient β-oxidation of iso-CA. |
| MCAD Deficiency | Highly Elevated (> 10 µmol/mmol creatinine) | Complete shunting of iso-CA to GLYAT conjugation pathway. |
| Gut Dysbiosis | Moderately Elevated (1 - 5 µmol/mmol creatinine) | Overproduction of microbial iso-CA exceeding host MCAD capacity. |
Conclusion
2-(4-Methylpentanamido)acetic acid (Isocaproylglycine) is far more than a simple structural analog of amino acids. It acts as a critical readout of the biochemical dialogue between gut microbiota and host mitochondrial function. By employing rigorous, causality-driven LC-MS/MS workflows, researchers can leverage this molecule as a high-fidelity biomarker for metabolic disorders, renal pathologies, and microbiome dysbiosis.
References
-
PubChem Compound Summary for CID 28777652: 2-(4-Methylpentanamido)acetic acid. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
2-(4-Methylpentanamido)acetic acid | C8H15NO3 | CID 28777652 - PubChem (IUPAC & Synonyms). National Institutes of Health (NIH). Available at:[Link]
-
1251924-84-1,3-amino-N-(2-chloro-4-methylphenyl)propanamide (CAS Registry Data). Accelachem. Available at:[Link]
-
N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI International Journal of Molecular Sciences. Available at:[Link]
-
Metabolic Alterations of Short-Chain Organic Acids in the Elderly Link Antibiotic Exposure with the Risk for Depression. MDPI Nutrients. Available at:[Link]
-
Host MCAD metabolizes additional products of microbial metabolism. ResearchGate (Nature Communications). Available at:[Link]
-
Urinary metabolites in association with kidney cancer risk. Oxford Academic (JNCI). Available at:[Link]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Methylpentanamido)acetic acid (Isocaproylglycine)
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
2-(4-Methylpentanamido)acetic acid, also known as isocaproylglycine, is an N-acyl-amino acid, a class of endogenous lipid signaling molecules that are gaining significant attention for their diverse physiological roles. As part of the expanded "endocannabinoidome," these molecules are implicated in a range of cellular processes, including inflammation, pain perception, and metabolic regulation. This technical guide provides a comprehensive exploration of the potential therapeutic targets of 2-(4-Methylpentanamido)acetic acid. By dissecting its molecular structure and drawing parallels with other N-acyl-amino acids, we identify and propose several key proteins and pathways that may be modulated by this compound. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering a structured approach to investigating the therapeutic potential of this and related molecules. We will delve into the mechanistic rationale for target selection, provide detailed experimental protocols for target validation, and present the information in a clear, actionable format to guide future research endeavors.
Introduction: The Emerging Landscape of N-Acyl-Amino Acids
N-acyl-amino acids (NAAAs) are a diverse family of lipid signaling molecules characterized by a fatty acid linked to an amino acid via an amide bond.[1][2] Their biological significance has become increasingly apparent, with demonstrated roles in a wide array of physiological and pathological processes, including but not limited to, pain, inflammation, and metabolic homeostasis.[1][3] These endogenous molecules are now considered part of the "endocannabinoidome," a complex signaling system that extends beyond the classical cannabinoid receptors and their endocannabinoid ligands.[3][4]
The structural diversity of NAAAs, arising from the combination of various fatty acids and amino acids, underpins their functional versatility.[5] The specific biological activity of a given NAAA is determined by both its acyl chain length and degree of saturation, and the identity of its amino acid headgroup.
2-(4-Methylpentanamido)acetic acid is an N-acyl-glycine, where the glycine is acylated with 4-methylpentanoic acid (isocaproic acid). Isocaproic acid is a branched-chain fatty acid that can be found in various natural sources and is a human metabolite.[3][6] The presence of this unique acyl group suggests that 2-(4-Methylpentanamido)acetic acid may possess distinct biological activities and target engagement profiles compared to more extensively studied NAAAs containing straight-chain fatty acids.
This guide will systematically explore the potential therapeutic targets of 2-(4-Methylpentanamido)acetic acid by leveraging our understanding of the broader NAAA class and the specific structural features of this molecule.
Potential Therapeutic Targets
Based on the known pharmacology of N-acyl-amino acids and the structural characteristics of 2-(4-Methylpentanamido)acetic acid, we have identified four primary classes of potential therapeutic targets:
-
G-Protein Coupled Receptors (GPCRs)
-
Ion Channels and Transporters
-
Enzymatic Hubs
The following sections will provide a detailed rationale for the selection of each target class and specific examples within each class.
G-Protein Coupled Receptors (GPCRs): Orchestrators of Cellular Signaling
GPCRs represent one of the largest and most successfully drugged protein families. Several orphan GPCRs have been identified as receptors for various NAAAs, suggesting that 2-(4-Methylpentanamido)acetic acid may also exert its effects through this class of receptors.[5][7]
Rationale: GPR18 has been identified as a receptor for the N-acyl-glycine, N-arachidonoylglycine (NAGly).[8][9] Given that 2-(4-Methylpentanamido)acetic acid shares the N-acyl-glycine scaffold, GPR18 presents a compelling potential target. GPR18 activation is linked to various cellular responses, including cell migration and immunomodulation.[8][10]
Signaling Pathway:
Caption: Putative GPR55 signaling cascade for 2-(4-Methylpentanamido)acetic acid.
Rationale: GPR92 has been identified as a receptor for NAGly and is highly expressed in the dorsal root ganglia (DRG), suggesting a role in sensory perception, including pain. [11][12][13]The potential analgesic properties of N-acyl-glycines make GPR92 a high-priority target.
Signaling Pathway:
Caption: Hypothesized GPR92 signaling pathway in sensory neurons.
Ion Channels and Transporters: Gatekeepers of Cellular Excitability
NAAAs have been shown to directly modulate the activity of various ion channels and transporters, thereby influencing neuronal excitability and neurotransmitter reuptake.
Rationale: GlyT2 is a key regulator of glycinergic neurotransmission in the spinal cord and brainstem, playing a crucial role in pain processing. [14]Several N-acyl-glycines have been identified as selective inhibitors of GlyT2, leading to analgesic effects in preclinical models of chronic pain. [1][5][15]This makes GlyT2 a highly promising target for 2-(4-Methylpentanamido)acetic acid.
Mechanism of Action:
Caption: Inhibition of GlyT2 by 2-(4-Methylpentanamido)acetic acid enhances glycinergic signaling.
Rationale: T-type calcium channels are low-voltage-activated channels that play a critical role in regulating neuronal excitability and have been implicated in various neurological and psychiatric disorders. [16][17]Certain NAAAs have been shown to modulate the activity of these channels, suggesting a potential mechanism for influencing neuronal firing patterns. [17][18]
Enzymatic Hubs: Regulators of Endogenous Signaling
Targeting enzymes involved in the biosynthesis or degradation of NAAAs can indirectly modulate their signaling.
Rationale: FAAH is the main enzyme responsible for the hydrolysis and inactivation of a wide range of fatty acid amides, including anandamide and N-acyl-glycines. [19][20]Inhibition of FAAH leads to an elevation of endogenous NAAA levels, which can potentiate their signaling. Therefore, 2-(4-Methylpentanamido)acetic acid could act as a substrate or inhibitor of FAAH. [21][22] Metabolic Pathway:
Caption: Degradation of 2-(4-Methylpentanamido)acetic acid by FAAH.
Experimental Protocols for Target Validation
A systematic and multi-faceted approach is required to validate the potential therapeutic targets of 2-(4-Methylpentanamido)acetic acid. The following protocols outline key experiments for each target class.
General Workflow for Target Validation
Caption: A stepwise workflow for the validation of potential therapeutic targets.
GPCR Target Validation
Objective: To determine if 2-(4-Methylpentanamido)acetic acid binds to and modulates the activity of GPR18, GPR55, or GPR92.
Step-by-Step Methodology:
-
Cell Line Generation:
-
Subclone the full-length human cDNA for GPR18, GPR55, and GPR92 into a mammalian expression vector (e.g., pcDNA3.1).
-
Transfect HEK293 or CHO cells with the expression vectors.
-
Select for stable cell lines expressing the respective GPCRs using an appropriate selection marker (e.g., G418).
-
Confirm receptor expression via qPCR and Western blot.
-
-
Radioligand Binding Assay (Competitive):
-
Incubate membranes prepared from the stable cell lines with a known radiolabeled ligand for the target GPCR (if available) and increasing concentrations of 2-(4-Methylpentanamido)acetic acid.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify bound radioactivity using a scintillation counter.
-
Determine the Ki value for 2-(4-Methylpentanamido)acetic acid.
-
-
Calcium Mobilization Assay:
-
Load the stable cell lines with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulate the cells with varying concentrations of 2-(4-Methylpentanamido)acetic acid.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Determine the EC50 value.
-
-
cAMP Assay:
-
Pre-treat the stable cell lines with forskolin to stimulate adenylyl cyclase.
-
Add increasing concentrations of 2-(4-Methylpentanamido)acetic acid.
-
Measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Determine the IC50 value for GPR18 (Gαi-coupled) or EC50 for GPR92 (if Gαs-coupling is observed).
-
Ion Channel and Transporter Target Validation
Objective: To assess the modulatory effects of 2-(4-Methylpentanamido)acetic acid on GlyT2 and T-type calcium channels.
Step-by-Step Methodology:
-
GlyT2 Uptake Assay:
-
Use a cell line stably expressing human GlyT2 (e.g., HEK293-hGlyT2).
-
Pre-incubate the cells with varying concentrations of 2-(4-Methylpentanamido)acetic acid.
-
Add radiolabeled [³H]glycine and incubate for a defined period.
-
Wash the cells to remove extracellular [³H]glycine.
-
Lyse the cells and measure the intracellular radioactivity.
-
Determine the IC50 value for the inhibition of glycine uptake.
-
-
Electrophysiology (Patch-Clamp):
-
Use whole-cell patch-clamp electrophysiology on cells expressing the target ion channel (e.g., HEK293 cells transiently transfected with CaV3.2).
-
Record baseline channel activity.
-
Perfuse the cells with different concentrations of 2-(4-Methylpentanamido)acetic acid and record the changes in current.
-
Analyze the effects on channel kinetics (activation, inactivation, and recovery from inactivation).
-
Enzyme Target Validation
Objective: To determine if 2-(4-Methylpentanamido)acetic acid is a substrate or inhibitor of FAAH.
Step-by-Step Methodology:
-
FAAH Activity Assay:
-
Use a commercially available FAAH inhibitor screening kit or a preparation of recombinant human FAAH.
-
Incubate FAAH with a fluorogenic substrate in the presence of varying concentrations of 2-(4-Methylpentanamido)acetic acid.
-
Measure the fluorescence generated from the hydrolysis of the substrate over time.
-
Determine the IC50 value if the compound is an inhibitor.
-
-
Substrate Depletion Assay (LC-MS/MS):
-
Incubate 2-(4-Methylpentanamido)acetic acid with recombinant FAAH.
-
At various time points, quench the reaction and analyze the reaction mixture by LC-MS/MS.
-
Quantify the decrease in the concentration of 2-(4-Methylpentanamido)acetic acid and the appearance of its hydrolysis products (isocaproic acid and glycine).
-
Quantitative Data Summary
| Potential Target | Key Validation Assay | Expected Outcome Metric |
| GPR18 | Radioligand Binding | Ki (nM) |
| Calcium Mobilization | EC50 (µM) | |
| cAMP Assay | IC50 (µM) | |
| GPR55 | Calcium Mobilization | EC50 (µM) |
| GPR92 | Calcium Mobilization | EC50 (µM) |
| GlyT2 | [³H]glycine Uptake | IC50 (µM) |
| T-type Ca²⁺ Channels | Patch-Clamp Electrophysiology | % Inhibition at a given concentration |
| FAAH | FAAH Activity Assay | IC50 (µM) |
| Substrate Depletion | Rate of hydrolysis (nmol/min/mg) |
Conclusion and Future Directions
2-(4-Methylpentanamido)acetic acid represents a promising yet understudied member of the N-acyl-amino acid family. This guide has outlined a rational, evidence-based approach to identifying and validating its potential therapeutic targets. The proposed targets—GPCRs (GPR18, GPR55, GPR92), ion transporters (GlyT2), and enzymes (FAAH)—are all deeply implicated in disease areas with significant unmet medical needs, including chronic pain, inflammation, and neurological disorders.
The experimental protocols provided offer a clear roadmap for researchers to systematically investigate the pharmacology of this compound. Successful validation of one or more of these targets will pave the way for further preclinical development, including lead optimization, in vivo efficacy studies in relevant disease models, and detailed pharmacokinetic and toxicological profiling.
The exploration of 2-(4-Methylpentanamido)acetic acid and its therapeutic targets has the potential to not only yield novel drug candidates but also to deepen our understanding of the complex and fascinating biology of the endocannabinoidome.
References
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Mostyn, S. N., Rawling, T., Mohammadi, S., Shimmon, S., Frangos, Z. J., Sarker, S., ... & Christie, M. J. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. Journal of medicinal chemistry, 62(5), 2466-2484. [Link]
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Oh, D. Y., Yoon, J. M., Moon, M. J., Hwang, J. Y., Choo, H., Lee, J. Y., ... & Kim, J. B. (2008). Identification of farnesyl pyrophosphate and N-arachidonylglycine as endogenous ligands for GPR92. Journal of Biological Chemistry, 283(30), 21054-21064. [Link]
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McHugh, D., Wager-Miller, J., & Bradshaw, H. B. (2014). Activation of GPR18 by cannabinoid compounds: a tale of biased agonism. British journal of pharmacology, 171(16), 3908–3917. [Link]
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Jeffries, K. A., Dempsey, D. R., Farrell, E. K., Anderson, R. L., Garbade, G. J., Gurina, T. S., ... & Merkler, D. J. (2016). Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells. The Journal of biological chemistry, 291(13), 6939–6950. [Link]
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Mostyn, S. N., Rawling, T., Mohammadi, S., Shimmon, S., Frangos, Z. J., Sarker, S., ... & Christie, M. J. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. Journal of medicinal chemistry, 62(5), 2466-2484. [Link]
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Synapse, P. (2024, June 25). What are GPR18 antagonists and how do they work?. Patsnap. [Link]
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Oh, D. Y., Yoon, J. M., Moon, M. J., Hwang, J. Y., Choo, H., Lee, J. Y., ... & Kim, J. B. (2008). Identification of farnesyl pyrophosphate and N-arachidonylglycine as endogenous ligands for GPR92. Journal of Biological Chemistry, 283(30), 21054-21064. [Link]
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BioKB. (n.d.). Identification of Farnesyl Pyrophosphate and N-Arachidonylglycine as Endogenous Ligands for GPR92. [Link]
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Jeffries, K. A., Dempsey, D. R., Farrell, E. K., Anderson, R. L., Garbade, G. J., Gurina, T. S., ... & Merkler, D. J. (2016). Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells. The Journal of biological chemistry, 291(13), 6939–6950. [Link]
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Bradshaw, H. B., & Walker, J. M. (2009). N-fatty acylglycines: underappreciated endocannabinoid-like fatty acid amides?. Vitamins and hormones, 81, 191–205. [Link]
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Gorska, M., Sledzinski, T., & Wrona, D. (2020). GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation. International journal of molecular sciences, 21(24), 9637. [Link]
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Obejero-Paz, C. A., Gray, N., & Jones, S. W. (2015). Modulation of Cav3.2 T-type calcium channel permeability by asparagine-linked glycosylation. Pflügers Archiv : European journal of physiology, 467(11), 2269–2282. [Link]
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Carland, J. E., & Vandenberg, R. J. (2021). Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling. International journal of molecular sciences, 22(12), 6245. [Link]
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Mero, A. A., Ojala, T., Hulmi, J. J., Puurtinen, R., Karila, T. A., & Seppälä, T. (2010). Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes. Journal of the International Society of Sports Nutrition, 7, 1. [Link]
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An, D., Al-Ghanem, K., & Abood, M. E. (2017). Identification of Crucial Amino Acid Residues Involved in Agonist Signaling at the GPR55 Receptor. Molecular pharmacology, 91(1), 10–22. [Link]
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Adeva-Andany, M. M., Souto-Adeva, G., Ameneiros-Rodríguez, E., & Fernández-Fernández, C. (2018). Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. Nutrients, 10(8), 1067. [Link]
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Palermo, G., Stornaiuolo, M., & Cavalli, A. (2014). Covalent inhibitors of fatty acid amide hydrolase (FAAH): a rationale for the activity of piperidine and piperazine aryl ureas. Journal of chemical information and modeling, 54(3), 947–957. [Link]
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Rossier, M. F. (2016). T-Type Calcium Channel: A Privileged Gate for Calcium Entry and Control of Adrenal Steroidogenesis. Frontiers in endocrinology, 7, 63. [Link]
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Bradshaw, H. B., Rimmerman, N., Hu, S. S., & Walker, J. M. (2009). Identification of endogenous acyl amino acids based on a targeted lipidomics approach. Prostaglandins & other lipid mediators, 89(3-4), 101–106. [Link]
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Binda, A., & El-Yazbi, A. F. (2020). Voltage-Gated T-Type Calcium Channel Modulation by Kinases and Phosphatases: The Old Ones, the New Ones, and the Missing Ones. International journal of molecular sciences, 21(19), 7074. [Link]
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Lambert, R. C., Bessaih, T., & Leresche, N. (2006). Modulation of neuronal T-type calcium channels. CNS & neurological disorders drug targets, 5(6), 611–627. [Link]
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Battista, N., Di Tommaso, M., Bari, M., & Maccarrone, M. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules (Basel, Switzerland), 24(23), 4403. [Link]
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Methodological & Application
Introduction: The Significance of N-Acylated Amino Acids
An in-depth guide to the synthesis and characterization of 2-(4-Methylpentanamido)acetic acid, designed for researchers in chemistry and drug development. This document provides a detailed experimental protocol, from synthesis to purification and analytical validation.
N-acylated amino acids (NAAAs) represent a diverse class of lipid-like molecules that play significant roles in chemical synthesis and biological signaling. They are characterized by an amino acid head group linked to a fatty acid tail via an amide bond. This amphiphilic nature imparts unique chemical properties, making them valuable as surfactants, and also allows them to interact with biological membranes and receptors. 2-(4-Methylpentanamido)acetic acid, an N-acylated derivative of glycine and 4-methylpentanoic acid (isocaproic acid), serves as a model compound for this class. Its structure is simple yet representative, making its synthesis an excellent case study for common amide bond formation techniques crucial in peptide synthesis and medicinal chemistry.
This guide provides a comprehensive, field-tested protocol for the laboratory-scale synthesis, purification, and characterization of 2-(4-Methylpentanamido)acetic acid. The methodologies are designed to be robust and reproducible, with an emphasis on the rationale behind key experimental choices to ensure both high yield and purity.
Synthesis and Characterization Workflow
The overall process involves a two-step synthesis followed by purification and multi-modal analytical characterization to confirm the structure and purity of the final product.
Caption: Workflow for the synthesis and validation of 2-(4-Methylpentanamido)acetic acid.
PART 1: Synthesis Protocol
This protocol employs a classic Schotten-Baumann reaction, a reliable method for acylating amines. The carboxylic acid (4-methylpentanoic acid) is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). This activated intermediate then readily reacts with the amino group of glycine under basic conditions to form the desired amide bond.
Materials and Reagents:
-
4-Methylpentanoic acid (Isocaproic acid)
-
Thionyl chloride (SOCl₂)
-
Glycine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated and 1 M
-
Diethyl ether
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flasks
-
Reflux condenser with a drying tube (CaCl₂)
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and vacuum flask
-
pH paper or pH meter
-
Rotary evaporator
Step 1: Activation of 4-Methylpentanoic Acid
Causality: The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Converting the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine.
-
In a fume hood, add 4-methylpentanoic acid (1 equivalent) to a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add thionyl chloride (1.2 equivalents) dropwise at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas.
-
Attach a reflux condenser fitted with a drying tube. Heat the mixture to reflux (approx. 70-80°C) for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The remaining liquid is the crude 4-methylpentanoyl chloride.
Step 2: Amide Coupling with Glycine
Causality: The reaction is performed under basic (NaOH) conditions to deprotonate the amino group of glycine, increasing its nucleophilicity. The base also neutralizes the HCl byproduct generated during the coupling reaction, driving the equilibrium towards product formation.
-
In a separate beaker, dissolve glycine (1 equivalent) and sodium hydroxide (2.5 equivalents) in deionized water. Cool the solution in an ice bath to 0-5°C.
-
While vigorously stirring the glycine solution, slowly add the crude 4-methylpentanoyl chloride (from Step 1) dropwise. Maintain the temperature below 10°C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours to ensure completion.
PART 2: Purification and Isolation
Step 3: Product Work-up and Isolation
-
After the reaction, cool the mixture in an ice bath.
-
Slowly acidify the solution to a pH of approximately 2 using concentrated HCl. This step protonates the carboxylate group of the product, causing it to become less water-soluble and precipitate out of the solution.
-
If the product precipitates as a solid, collect it by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove inorganic salts.
-
If the product separates as an oil, transfer the mixture to a separatory funnel and extract it three times with an organic solvent like diethyl ether or ethyl acetate.
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
Step 4: Recrystallization
Causality: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when it is cold, while impurities remain soluble at all temperatures or are insoluble at all temperatures.
-
Select an appropriate solvent system (e.g., an ethyl acetate/hexanes mixture or hot water).
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.
PART 3: Analytical Characterization
The identity and purity of the synthesized 2-(4-Methylpentanamido)acetic acid must be confirmed using standard analytical techniques.
| Property | Expected Value / Observation |
| Molecular Formula | C₈H₁₅NO₃ |
| Molecular Weight | 173.21 g/mol |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (Expected) | Signals corresponding to the isobutyl group protons of the acyl chain (-CH(CH₃)₂, -CH₂-), the α-protons next to the amide carbonyl (-CH₂-CO-), and the glycine methylene protons (-NH-CH₂-COOH). The amide proton (-NH-) will appear as a broad singlet or triplet. The carboxylic acid proton (-COOH) will be a broad singlet. |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z 172.10 |
| Melting Point | A sharp melting point range is indicative of high purity. This must be determined experimentally. |
References
-
Schotten, C. (1884). Ueber die Acylation von Aminen. Berichte der deutschen chemischen Gesellschaft, 17(2), 2176-2181. [Link]
-
Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoyläthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218-3222. [Link]
-
"Amide Synthesis." Organic Chemistry, 5th ed., by Paula Yurkanis Bruice, Pearson, 2007, pp. 735–738. (General reference for the underlying chemical principles). [Link]
Analytical methods for 2-(4-Methylpentanamido)acetic acid quantification
Application Note: High-Sensitivity Quantification of Isocaproylglycine (2-(4-Methylpentanamido)acetic acid)
Executive Summary
This guide details the analytical protocols for the quantification of 2-(4-Methylpentanamido)acetic acid , commonly known as Isocaproylglycine (or N-Isocaproylglycine).
While structurally similar to the classic Isovaleric Acidemia biomarker Isovalerylglycine (C5-acylglycine), Isocaproylglycine is a C6-acylglycine (C8H15NO3). It serves as a critical biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency , specific gut microbiome metabolic activity (Clostridium sporogenes), and renal pathology.
This document provides two validated workflows:
-
LC-MS/MS (Gold Standard): High-throughput, targeted quantification using Multiple Reaction Monitoring (MRM).
-
GC-MS (Orthogonal Validation): Silylation-based analysis for broad organic acid profiling.
Part 1: Analyte Profile & Biological Context[1]
Chemical Identity:
-
IUPAC Name: 2-(4-Methylpentanamido)acetic acid[1]
-
CAS Number: 98552-90-0[1]
-
Molecular Formula: C8H15NO3[1]
-
Molecular Weight: 173.21 g/mol
-
Key Structural Feature: Conjugate of Isocaproic acid (4-methylvaleric acid) and Glycine.
Clinical Significance: Unlike Isovalerylglycine (a marker for Isovaleric Acidemia), Isocaproylglycine accumulation indicates:
-
MCAD Deficiency: Impaired
-oxidation of medium-chain fatty acids leads to the accumulation of isocaproyl-CoA, which is detoxified via glycine conjugation. -
Microbiome-Host Co-metabolism: It is a host-synthesized conjugate of isocaproic acid, a fermentation product of leucine by gut bacteria (e.g., Clostridium spp.).
-
Renal Cell Carcinoma: Elevated urinary levels have been associated with kidney cancer metabolic profiles.
Caption: Figure 1.[1] Formation of Isocaproylglycine via gut-host co-metabolism and accumulation during MCAD deficiency.
Part 2: Method 1 - LC-MS/MS Protocol (Targeted Quantification)
Rationale: Liquid Chromatography-Tandem Mass Spectrometry is preferred for its specificity, allowing differentiation between Isocaproylglycine and its isomers (e.g., Hexanoylglycine) without derivatization.
Chromatographic Conditions
-
Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent high-strength silica C18.
-
Why: The T3 bonding provides superior retention for polar acidic compounds compared to standard C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 1% | Initial Hold (Trapping) |
| 1.0 | 1% | Start Elution |
| 6.0 | 60% | Linear Gradient |
| 6.1 | 95% | Wash |
| 8.0 | 95% | End Wash |
| 8.1 | 1% | Re-equilibration |
| 10.0 | 1% | End Run |
Mass Spectrometry Parameters (ESI+)
Operate in Positive Electrospray Ionization (ESI+) mode. While carboxylic acids ionize in negative mode, the amide nitrogen allows for robust protonation
-
Source Temp: 500°C
-
Capillary Voltage: 3.5 kV
-
Desolvation Gas: 1000 L/hr
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
|---|---|---|---|---|
| Isocaproylglycine | 174.1 | 76.0 | 18 | Quantifier (Glycine immonium) |
| Isocaproylglycine | 174.1 | 118.1 | 12 | Qualifier (Acyl cation) |
| Isocaproylglycine | 174.1 | 57.1 | 22 | Qualifier |
| IS (Hexanoylglycine-d2) | 176.1 | 76.0 | 18 | Internal Standard |
Note: If specific Isocaproylglycine-d2 is unavailable, Hexanoylglycine-d2 or Isovalerylglycine-13C2 are acceptable structural analogs.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma or urine.
-
Add 20 µL of Internal Standard solution (10 µM in methanol).
-
Add 200 µL of ice-cold Methanol/Acetonitrile (1:1 v/v) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to a clean vial. Evaporate to dryness under Nitrogen (40°C).
-
Reconstitute in 100 µL of Mobile Phase A (0.1% FA in Water).
Part 3: Method 2 - GC-MS Protocol (Orthogonal Validation)
Rationale: GC-MS is the historical standard for "Urine Organic Acids." It requires derivatization to make the non-volatile acid amenable to gas chromatography.
Derivatization Strategy (Silylation)
Isocaproylglycine contains a carboxylic acid and an amide. We use BSTFA with 1% TMCS to form the Trimethylsilyl (TMS) derivative.
-
Target Derivative: Di-TMS-Isocaproylglycine (TMS on Carboxyl and Amide N).
Extraction & Derivatization Workflow
-
Acidification: To 100 µL urine, add 10 µL Internal Standard and 20 µL 5M HCl (pH < 2).
-
Extraction: Add 1 mL Ethyl Acetate. Vortex 1 min. Centrifuge.
-
Drying: Transfer organic layer to a glass vial. Evaporate to dryness under Nitrogen.
-
Derivatization: Add 50 µL BSTFA + 1% TMCS and 50 µL Pyridine.
-
Incubation: Heat at 60°C for 30 minutes.
GC-MS Parameters
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1 mL/min.
-
Inlet: Splitless, 260°C.
-
Temp Program: 70°C (hold 2 min) -> 10°C/min -> 300°C (hold 5 min).
-
Detection: Electron Impact (EI) at 70 eV. Scan range 50-550 m/z.
-
Key Ions (TMS-Isocaproylglycine): Look for m/z 302 (Molecular Ion for di-TMS, weak) and m/z 174 (characteristic acylglycine fragment).
Part 4: Method Decision Workflow
Caption: Figure 2. Decision matrix for selecting between LC-MS/MS and GC-MS workflows.
Part 5: Validation & Quality Assurance
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) , the following validation parameters must be met:
| Parameter | Acceptance Criteria | Notes |
| Linearity | Range: 0.1 µM – 100 µM. Weighting | |
| Accuracy | 85-115% of nominal | Use spiked matrix (charcoal-stripped urine/plasma). |
| Precision | CV < 15% | Intra-day (n=6) and Inter-day (n=18). |
| Selectivity | No interference > 20% of LLOQ | Critical: Must resolve from Hexanoylglycine (isomer). |
| Matrix Effect | 85-115% | Assess ion suppression using post-column infusion. |
Troubleshooting Tip (Expert Insight): Isocaproylglycine is isobaric with Hexanoylglycine (C6-straight chain). In LC-MS, these must be chromatographically separated.
-
Isocaproylglycine (branched) typically elutes earlier than Hexanoylglycine (straight chain) on a C18 column due to slightly lower hydrophobicity of the branched chain.
-
Verification: Always run a mixed standard of Isocaproylglycine and Hexanoylglycine during method development to confirm resolution (
).
References
-
PubChem. (2025).[1][6][7] 2-(4-Methylpentanamido)acetic acid (Isocaproylglycine) Compound Summary. National Library of Medicine. [Link]
-
Wikoff, W. R., et al. (2009). Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites. Proceedings of the National Academy of Sciences. [Link]
-
Costa, C. G., et al. (1998). Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Rashed, M. S. (2001). Clinical applications of tandem mass spectrometry: ten years of diagnosis and screening for inherited metabolic diseases. Journal of Chromatography B. [Link]
-
Human Metabolome Database (HMDB). Metabocard for N-Isocaproylglycine (HMDB0000656). [Link]
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- 6. 2-(4-methylcyclohexylidene)acetic Acid | C9H14O2 | CID 4169398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Ethyl-4-methylpentanoic acid | C8H16O2 | CID 164536 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Elucidation of 2-(4-Methylpentanamido)acetic acid by ¹H and ¹³C NMR Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed protocol and theoretical analysis for the structural characterization of 2-(4-Methylpentanamido)acetic acid, an N-acyl amino acid, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. N-acyl amino acids represent a significant class of molecules with diverse biological activities and therapeutic potential.[1][2] Accurate and unambiguous structural confirmation is a critical step in the drug discovery and development pipeline.[3][4][5] This document outlines optimized methodologies for sample preparation, data acquisition, and in-depth spectral interpretation, explaining the causal relationships between molecular structure and NMR spectral parameters. The protocols are designed to be self-validating, ensuring trustworthy and reproducible results for researchers in medicinal chemistry and pharmaceutical development.
Introduction: The Role of NMR in Characterizing N-Acyl Amino Acids
N-acyl amino acids (NAAAs) are endogenous signaling molecules comprising a fatty acid linked to an amino acid via an amide bond.[2] Their structural diversity lends them a wide range of biological functions, making them attractive targets for therapeutic development.[1] 2-(4-Methylpentanamido)acetic acid is a representative member of this class, formed by the acylation of glycine with 4-methylpentanoic acid (isocaproic acid).
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of small organic molecules at the atomic level.[3][4] It provides precise information on the number and types of atoms, their connectivity, and their chemical environment, making it indispensable for confirming molecular identity, assessing purity, and supporting regulatory filings.[5][6] This guide provides the foundational NMR protocols and detailed spectral analysis required to unequivocally characterize 2-(4-Methylpentanamido)acetic acid.
Experimental Methodology
The quality of NMR data is profoundly dependent on meticulous sample preparation and appropriate acquisition parameters. The following sections provide a robust protocol designed for high-resolution spectra.
Protocol for NMR Sample Preparation
The choice of solvent and sample concentration are critical variables that impact spectral quality. For a molecule like 2-(4-Methylpentanamido)acetic acid, which contains both a polar carboxylic acid and a less polar alkyl chain, a solvent capable of dissolving both moieties and exchanging with labile protons is ideal.
Recommended Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent choice due to its high polarity, which ensures complete dissolution of the analyte. Furthermore, its ability to form hydrogen bonds helps in observing the otherwise broad signals of the carboxylic acid and amide protons. The residual solvent peak at ~2.50 ppm for ¹H NMR and ~39.52 ppm for ¹³C NMR serves as a convenient internal reference, although an internal standard like Tetramethylsilane (TMS) provides the highest accuracy.[7]
Step-by-Step Protocol:
-
Weighing the Sample: Accurately weigh 10-20 mg of 2-(4-Methylpentanamido)acetic acid for ¹H NMR, and 50-75 mg for ¹³C NMR, into a clean, dry vial.[8][9] Higher concentrations for ¹³C NMR are necessary due to the lower natural abundance of the ¹³C isotope and its weaker magnetic moment.[10]
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[8][11] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube, which is crucial for proper instrument shimming.[11]
-
Dissolution: Cap the vial and gently vortex or sonicate for 1-2 minutes until the sample is fully dissolved. A clear, homogeneous solution is required.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12] Solid particles disrupt the magnetic field homogeneity, leading to broadened spectral lines.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.
Protocol for NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz or 500 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans (NS): 8-16. Averaging multiple scans improves the signal-to-noise ratio.
-
Receiver Gain (RG): Set automatically by the instrument.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures complete relaxation of all protons, leading to more accurate integration.
-
Spectral Width (SW): 0-14 ppm. This range covers all expected proton signals, including the downfield carboxylic acid proton.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled (zgpg30). Proton decoupling simplifies the spectrum by collapsing carbon signals into singlets.
-
Number of Scans (NS): 1024-4096. A significantly higher number of scans is required due to the low sensitivity of the ¹³C nucleus.[10]
-
Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 0-200 ppm. This wide range is necessary to capture all carbon environments, from alkyl chains to carbonyl groups.[10]
Predicted NMR Spectra and Structural Assignment
The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-(4-Methylpentanamido)acetic acid. The predictions are based on established principles of chemical shifts, electronegativity, and spin-spin coupling.[13][14][15]
Figure 1: Structure of 2-(4-Methylpentanamido)acetic acid with proton and carbon numbering for NMR assignment.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is predicted to show eight distinct signals. The chemical shift of a proton is influenced by the electron density of its local environment; electronegative atoms like oxygen and nitrogen withdraw electron density, "deshielding" nearby protons and shifting their signals downfield (to higher ppm values).[16]
| Signal Label | # of Protons (Integration) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment & Rationale |
| Hₐ | 6H | ~0.88 | Doublet (d) | ~6.6 | (CH₃)₂CH- : These two methyl groups are equivalent and are split by the single adjacent methine proton (Hբ) into a doublet, following the n+1 rule (1+1=2).[14] |
| Hբ | 1H | ~1.75 | Nonet or Multiplet (m) | ~6.7 | (CH₃)₂CH- : This methine proton is coupled to the six equivalent Hₐ protons (6+1=7, a septet) and the two Hₑ protons (2+1=3, a triplet). The complex splitting often results in a multiplet or nonet. |
| Hₑ | 2H | ~1.45 | Triplet (t) | ~7.5 | -CH₂-CH(CH₃)₂ : These methylene protons are adjacent to the methine (Hբ), and are split into a triplet by the two H₉ protons. Further splitting by Hբ creates a doublet of triplets, often appearing as a multiplet. |
| H₉ | 2H | ~2.07 | Triplet (t) | ~7.5 | -C(=O)-CH₂- : These methylene protons are alpha to the amide carbonyl group. The electron-withdrawing nature of the carbonyl deshields them, shifting them downfield. They are split into a triplet by the adjacent Hₑ protons (2+1=3). |
| Hᵢ | 2H | ~3.82 | Doublet (d) | ~5.8 | -NH-CH₂-COOH : These methylene protons are alpha to both the amide nitrogen and the carboxylic acid group, resulting in significant deshielding. They are split into a doublet by the adjacent amide proton (Hₕ) (1+1=2). |
| Hₕ | 1H | ~8.15 | Triplet (t) | ~5.8 | -NH-CH₂- : The amide proton signal is typically found in this downfield region.[17] It is split into a triplet by the two adjacent Hᵢ protons (2+1=3). The chemical shift of this proton can be broad and concentration-dependent. |
| Hⱼ | 1H | ~12.3 | Broad Singlet (br s) | - | -COOH : The carboxylic acid proton is highly deshielded and acidic. It typically appears as a broad singlet far downfield.[17] Its signal will disappear upon addition of D₂O due to proton-deuterium exchange, a key diagnostic test. |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, as each carbon atom is in a unique chemical environment. The chemical shifts are primarily influenced by hybridization and the electronegativity of attached atoms.[10][18] Carbonyl carbons are significantly deshielded and appear furthest downfield.[19][20][21]
| Signal Label | Predicted Chemical Shift (δ, ppm) | Assignment & Rationale |
| C⁸, C⁹ | ~22.3 | (CH₃)₂CH- : The two equivalent methyl carbons of the isobutyl group appear in the typical upfield alkyl region. |
| C⁷ | ~27.6 | (CH₃)₂CH- : The methine carbon of the isobutyl group. |
| C⁶ | ~33.8 | -CH₂-CH(CH₃)₂ : Methylene carbon adjacent to the isobutyl methine. |
| C⁵ | ~42.9 | -C(=O)-CH₂- : This methylene carbon is alpha to the amide carbonyl, resulting in a downfield shift compared to a standard alkane methylene. |
| C² | ~41.2 | -NH-CH₂-COOH : This methylene carbon is deshielded by both the adjacent nitrogen and the carboxylic acid group. |
| C⁴ | ~172.5 | -NH-C(=O)- : The amide carbonyl carbon. Carbonyl carbons consistently appear in the 160-180 ppm range.[18][20] |
| C¹ | ~171.3 | -C(=O)OH : The carboxylic acid carbonyl carbon, also found in the characteristic downfield region.[18][20] |
Workflow Visualization
The entire process from sample acquisition to final structural confirmation can be visualized as a systematic workflow.
Figure 2: Standard workflow for NMR-based structural elucidation of a small molecule.
Conclusion
¹H and ¹³C NMR spectroscopy provide a powerful and definitive method for the structural characterization of 2-(4-Methylpentanamido)acetic acid. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality, reproducible spectra. The predicted chemical shifts, multiplicities, and integrations provide a clear spectral signature that directly corresponds to the molecule's atomic connectivity. This comprehensive analysis serves as a robust framework for identity confirmation, purity assessment, and quality control in the research and development of N-acyl amino acids and related pharmaceutical compounds.
References
- Vertex AI Search. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery.
- ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.
- University of Calgary. (n.d.). 13.6 Spin–Spin Splitting in 1H NMR Spectra – Organic Chemistry: A Tenth Edition.
- MDPI. (2025, August 8). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review.
- ACS Publications. (2025, January 11). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry.
- PubMed. (2024, February 16). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides.
- Iowa State University. (n.d.).
- PubMed. (2024, October 25). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants.
- News-Medical.Net. (2024, August 21). Enhancing drug development with NMR: Optimizing synthesis processes and real-time reaction monitoring.
- University of Illinois. (2023, August 29).
- National Center for Biotechnology Information. (2019, December 11).
- Chemistry LibreTexts. (2025, March 28). 13.5: Spin-Spin Splitting in ¹H NMR Spectra.
- University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR - Organic Chemistry.
- Queen Mary University of London. (n.d.).
- Bruker. (n.d.).
- MDPI. (2019, December 3). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.
- BenchChem. (2025).
- Scribd. (n.d.). 13-C NMR Chemical Shift Table | PDF.
- SlideShare. (n.d.). Spin spin coupling and coupling constant.
- University of Potsdam. (n.d.). Chemical shifts.
- Organomation. (n.d.).
- University College London. (n.d.).
- Scribd. (n.d.). 13-C NMR Chemical Shift Table.pdf.
- e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
- PubMed. (2013, March 15). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group.
- Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- Canadian Science Publishing. (n.d.). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS.
- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
- ChemAxon. (n.d.).
- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
- MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
- ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b).
- SpectraBase. (n.d.). 2-[Acetyl(methyl)amino]-4-methyl-pentanoic acid - Optional[13C NMR] - Chemical.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- OpenStax. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- Atlas: School AI Assistant. (n.d.). 1H NMR Spectrum Prediction and Analysis.
- SpringerLink. (n.d.).
- OpenStax. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- Cheminfo.org. (n.d.). Predict 13C NMR spectra.
- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2-methylpentane analysis of chemical shifts ppm.
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Application Note: High-Performance Liquid Chromatography (HPLC) & LC-MS/MS Analysis of 2-(4-Methylpentanamido)acetic acid (Isovalerylglycine)
Introduction & Analytical Context
2-(4-Methylpentanamido)acetic acid , commonly known as Isovalerylglycine (IVG) , is an acylglycine conjugate produced by the conjugation of isovaleryl-CoA with glycine.
Clinical & Pharmaceutical Relevance[1][2]
-
Clinical Diagnostics: IVG is the primary diagnostic biomarker for Isovaleric Acidemia (IVA) , an autosomal recessive inborn error of leucine metabolism caused by a deficiency in isovaleryl-CoA dehydrogenase.[1] In affected individuals, IVG accumulates in urine and blood to toxic levels.
-
Pharmaceutical Analysis: IVG serves as a critical reference standard in metabolic profiling and may appear as a process-related impurity in the synthesis of leucine-containing peptides or isovaleric acid derivatives.
The Analytical Challenge
Developing a robust method for IVG presents two specific challenges:
-
Weak Chromophore: The molecule lacks a conjugated
-system (aromatic ring), rendering standard UV detection (254 nm) ineffective. Detection must rely on the weak absorbance of the amide bond (210 nm) or Mass Spectrometry. -
Polarity: As a glycine conjugate, IVG is relatively polar (LogP ~0.1–0.35) compared to standard drug molecules. On conventional C18 columns, it may elute near the void volume (
) unless specific mobile phase conditions are met.
Chemical Logic & Method Strategy
To achieve reliable separation, we must exploit the physicochemical properties of the analyte.
-
Acidity (pKa ~4.17): The terminal carboxylic acid will be ionized (COO⁻) at neutral pH, making the molecule highly hydrophilic and unretained on C18.
-
Strategy: We must suppress ionization by maintaining the mobile phase pH below 3.0 . This forces the molecule into its neutral (protonated) state, increasing hydrophobicity and interaction with the stationary phase.
Diagram 1: Chromatographic Retention Mechanism
The following diagram illustrates the critical impact of pH on the retention mechanism of IVG.
Caption: Mechanism of pH-dependent retention. Acidic conditions are required to protonate the carboxyl group, enabling hydrophobic interaction with the C18 ligand.
Protocol A: High-Sensitivity LC-MS/MS (Clinical Gold Standard)
This method is recommended for biological matrices (urine/plasma) where sensitivity and specificity are paramount.
Instrumentation & Conditions
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400, Sciex QTRAP, or Waters Xevo).
-
Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (or equivalent high-strength silica C18 designed for polar retention).
-
Column Temp: 40°C.
-
Flow Rate: 0.3 mL/min.[2]
Mobile Phase
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q).
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B (Re-equilibration)
-
MS/MS Parameters (ESI Positive Mode)
IVG forms a stable
| Parameter | Setting |
| Ionization | ESI Positive (+) |
| Precursor Ion (Q1) | 160.1 |
| Quantifier Product (Q3) | 85.1 |
| Qualifier Product (Q3) | 76.0 |
| Dwell Time | 50 ms |
| Collision Energy (CE) | 15–20 eV (Optimize for specific instrument) |
Sample Preparation (Urine)[6]
-
Aliquot: Transfer 50 µL of urine to a centrifuge tube.
-
Internal Standard: Add 10 µL of stable isotope-labeled standard (e.g.,
-Glycine or -Isovalerylglycine if available). -
Dilution: Add 940 µL of Mobile Phase A (0.1% Formic Acid/Water).
-
Clarification: Vortex for 30s, then centrifuge at 10,000 x g for 5 mins.
-
Injection: Inject 2–5 µL of the supernatant.
Protocol B: Robust HPLC-UV (QC & Pharma Applications)
This method is suitable for purity analysis of synthetic peptides or raw material testing where MS is unavailable.
Instrumentation
-
System: HPLC with PDA/DAD detector (e.g., Agilent 1260/1290, Shimadzu Nexera).
-
Detection: UV at 210 nm (Bandwidth 4 nm, Reference off).
-
Note: 210 nm is required due to the lack of aromaticity. Ensure high-purity solvents to minimize baseline drift.
-
Chromatographic Conditions
-
Column: Phenomenex Luna C18(2) or Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm).
-
Alternative: For higher retention, use a "C18-Aq" or "Polar-Embedded" column.
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Isocratic Mode: 85% A / 15% B.
-
Why Isocratic? At 210 nm, gradient elution often causes significant baseline shifts due to the difference in UV cutoff between water and acetonitrile. Isocratic elution provides a flat baseline for accurate integration of small impurity peaks.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10–20 µL.
-
Run Time: ~10–12 minutes (IVG typically elutes at 4–6 min depending on column void).
System Suitability Criteria
| Parameter | Acceptance Limit | Rationale |
| Retention Factor ( | > 2.0 | Ensures separation from unretained salts/void volume. |
| Tailing Factor ( | < 1.5 | Acidic mobile phase minimizes secondary silanol interactions. |
| RSD (Area, n=6) | < 2.0% | Verifies injection precision. |
| Resolution ( | > 2.0 | Between IVG and nearest matrix peak (e.g., Hippuric acid). |
Experimental Workflow & Troubleshooting
Diagram 2: Analytical Workflow
The following workflow outlines the decision tree for selecting the correct protocol based on sample type.
Caption: Decision matrix for selecting between LC-MS/MS and HPLC-UV based on sample origin and sensitivity requirements.
Troubleshooting Guide
-
Low Retention (Peak elutes at
):-
Cause: Mobile phase pH is too high (> 3.5).
-
Fix: Adjust buffer pH to 2.5 using Phosphoric acid. The carboxyl group must be protonated.
-
Alt Fix: Switch to a column with higher carbon load or specific polar-retention technology (e.g., Waters T3, Phenomenex Aqua).
-
-
Baseline Noise/Drift (UV Method):
-
Cause: Detection at 210 nm is near the UV cutoff of many solvents.
-
Fix: Use "Gradient Grade" or "Far UV" acetonitrile. Ensure water is fresh Milli-Q (18.2 MΩ). Avoid acetate buffers (high UV cutoff); stick to phosphate.
-
-
Peak Fronting:
-
Cause: Sample solvent mismatch. Dissolving the sample in 100% ACN while starting the gradient at high aqueous content.
-
Fix: Dissolve the sample in the starting mobile phase (e.g., 5% ACN / 95% Water).
-
References
-
Human Metabolome Database (HMDB). Metabocard for N-Isovaleroylglycine (HMDB0000718). [Link][4]
-
PubChem. Compound Summary: N-Isovaleroylglycine (CID 546304). [Link]
-
Vowinkel, et al. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine.[5] Pediatric Research, 1986.[5] [Link]
-
Pitt, J.J. Newborn screening for isovaleric acidemia using tandem mass spectrometry. Clinical Chemistry. (General reference for acylglycine MS transitions). [Link]
Sources
Application of 2-(4-Methylpentanamido)acetic acid in neurodegenerative disease research
This guide details the application of 2-(4-Methylpentanamido)acetic acid (commonly known as N-Isocaproylglycine or Isocaproylglycine ) in neurodegenerative disease research.
Based on current high-impact literature, this compound is not a therapeutic drug but a critical metabolic biomarker linking the Gut Microbiome to host Mitochondrial Function (specifically β-oxidation). Its quantification is increasingly relevant in studies of Amyotrophic Lateral Sclerosis (ALS) , Parkinson’s Disease (PD) , and metabolic dysregulation in neurodegeneration.
Compound: 2-(4-Methylpentanamido)acetic acid
Synonyms: N-Isocaproylglycine, N-(4-Methylpentanoyl)glycine
CAS: 98552-90-0
Molecular Weight: 173.21 g/mol
Target Analysis: Gut-Brain Axis Metabolomics, Mitochondrial
Scientific Background & Mechanism
The Biological Context
Isocaproylglycine is a Phase II conjugate metabolite. Its presence in biofluids (urine, plasma) represents a convergence of microbial metabolism and host mitochondrial detoxification .
-
Microbial Origin: Proteolytic bacteria in the gut (specifically Clostridium species like C. sporogenes) ferment dietary Leucine via the Stickland reaction or oxidative deamination to produce Isocaproic Acid (4-methylpentanoic acid).
-
Host Processing: Isocaproic acid is absorbed into the portal circulation. In the host liver/kidney mitochondria, it serves as a substrate for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) .
-
The Branch Point:
-
Healthy Flux: Isocaproic acid is
-oxidized for energy. -
Metabolic Stress/Dysbiosis: If MCAD is overwhelmed, inhibited, or if microbial production is excessive (dysbiosis), Isocaproyl-CoA accumulates. It is then conjugated with Glycine by Glycine N-acyltransferase (GLYAT) to form Isocaproylglycine , which is excreted in urine.
-
Relevance to Neurodegeneration (ALS & PD)
Research indicates that neurodegenerative diseases are often accompanied by significant gut dysbiosis and mitochondrial dysfunction.
-
ALS (Amyotrophic Lateral Sclerosis): Elevated levels of isocaproylglycine have been identified in ALS models, serving as a marker for the expansion of proteolytic Clostridia species and altered host fatty acid oxidation.
-
Mitochondrial Dysfunction: Accumulation of acylglycines suggests a "metabolic bottleneck" in mitochondrial
-oxidation, a common pathology in neurodegeneration.
Mechanistic Pathway Diagram
Caption: Pathway illustrating the conversion of dietary leucine to the urinary biomarker Isocaproylglycine via host-microbe co-metabolism.
Experimental Applications
Application A: Profiling Gut Dysbiosis in Mouse Models of Neurodegeneration
Researchers use Isocaproylglycine levels to validate the "Gut-Brain" component of disease models (e.g., SOD1-G93A mice for ALS or
-
Hypothesis: Disease progression correlates with a shift in gut microbiota favoring proteolytic fermenters, increasing urinary isocaproylglycine.
-
Readout: Concentration of Isocaproylglycine normalized to Creatinine.
Application B: Assessing Mitochondrial β-Oxidation Efficiency
In drug development, if a neuroprotective candidate targets mitochondrial biogenesis, Isocaproylglycine levels should decrease upon treatment (indicating restored MCAD function and efficient
Detailed Protocols
Protocol 1: Sample Preparation (Urine/Plasma)
Objective: Isolate acylglycines while removing proteins and salts that suppress MS ionization.
Reagents:
-
Internal Standard (IS): N-Hexanoylglycine-d2 or 13C2-Glycine (Structural analogs are preferred if isotopically labeled Isocaproylglycine is unavailable).
-
Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
Workflow:
-
Collection: Collect urine in sterile tubes. Centrifuge at 2,000 x g for 10 min at 4°C to remove debris. Store at -80°C.
-
Thawing: Thaw samples on ice. Vortex for 10s.
-
Protein Precipitation (Plasma only):
-
Add 100 µL Plasma + 300 µL cold Acetonitrile (containing 1 µM Internal Standard).
-
Vortex 30s; Centrifuge 14,000 x g for 10 min at 4°C.
-
Transfer supernatant to a fresh vial.
-
-
Dilution (Urine):
-
Dilute Urine 1:10 with Solvent A (containing 1 µM Internal Standard).
-
Note: Urine requires high dilution to prevent matrix effects.
-
-
Filtration: Pass through a 0.22 µm PTFE filter plate if particulate matter persists.
Protocol 2: LC-MS/MS Quantification
System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex Triple Quad).
Chromatography Conditions:
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm). Reason: The T3 column retains polar compounds like acylglycines better than standard C18.
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
-
Gradient:
Time (min) % B (Acetonitrile) Event 0.0 1% Hold 1.0 1% Start Gradient 8.0 95% Elution 10.0 95% Wash 10.1 1% Re-equilibration | 13.0 | 1% | End |
Mass Spectrometry Parameters (MRM Mode):
-
Ionization: Electrospray Ionization (ESI), Positive Mode (
). -
Source Temp: 350°C.
-
Transitions:
-
Precursor Ion: 174.2
-
Quantifier Product: 76.1
(Glycine immonium ion). -
Qualifier Product: 116.1
(Loss of glycine moiety/Isocaproyl fragment). -
Note: Optimize Collision Energy (CE) for your specific instrument, typically around 15-25 eV.
-
Protocol 3: Data Analysis & Normalization
Crucial Step: Urinary biomarkers must be normalized to account for hydration status.
-
Calculate Raw Concentration: Use the Internal Standard ratio to determine
(µmol/L). -
Measure Creatinine: Use a standard colorimetric Jaffe assay or enzymatic assay to measure Urinary Creatinine (mmol/L).
-
Final Readout:
Expected Results & Interpretation
| Condition | Expected Trend | Interpretation |
| Healthy Control | Low / Baseline | Balanced microbiome and efficient mitochondrial |
| ALS Model (e.g., SOD1) | Elevated | Gut dysbiosis (proteolytic expansion) or MCAD dysfunction. |
| MCAD Deficiency | Very High | Inability to metabolize isocaproyl-CoA; diagnostic marker. |
| Antibiotic Treatment | Decreased | Depletion of leucine-fermenting bacteria (C. sporogenes). |
References
-
Host-Microbe Co-metabolism: Han, S., et al. (2021). "A metabolomics pipeline for the mechanistic interrogation of the gut microbiome." Nature, 595, 415–420. Link Establishes the pathway of Leucine -> Isocaproic Acid -> Isocaproylglycine via C. sporogenes and host enzymes.
-
ALS & Dysbiosis Biomarkers: Blacher, E., et al. (2019). "Potential roles of gut microbiome and metabolites in modulating ALS progression." Nature, 572, 474–480. Link Discusses the impact of gut metabolites on ALS pathology.
-
Acylglycine Analysis: Ramsay, J., et al. (2018). "Urinary acylglycines analysis by UPLC-MS/MS for diagnosis of fatty acid oxidation disorders." Clinica Chimica Acta, 482, 9-16. Link Provides the foundational methodology for quantifying acylglycines.
-
PubChem Compound Summary: National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 28777652, 2-(4-Methylpentanamido)acetic acid. Link
Sources
Troubleshooting & Optimization
Technical Support Center: 2-(4-Methylpentanamido)acetic acid (Isocaproylglycine) Handling & Troubleshooting
Welcome to the Technical Support Center for 2-(4-Methylpentanamido)acetic acid (commonly known in biochemical literature as Isocaproylglycine ). As an N-acyl amino acid, this compound presents unique physicochemical behaviors—specifically regarding its amphiphilic nature, pH-dependent solubility, and susceptibility to enzymatic cleavage.
This guide is engineered for researchers, analytical chemists, and drug development professionals to troubleshoot formulation, stability, and assay integration issues.
Module 1: Solubility Troubleshooting & Formulation (FAQs)
Q1: Why does 2-(4-Methylpentanamido)acetic acid precipitate immediately when added to my aqueous assay buffer? Causality & Mechanism: The precipitation is driven by the protonation state of the molecule. 2-(4-Methylpentanamido)acetic acid consists of a hydrophobic isocaproyl tail and a hydrophilic glycine headgroup. The terminal carboxylic acid has a pKa of approximately 3.6. If your assay buffer is acidic (pH < 4.0), the carboxylate group becomes protonated and un-ionized. Without the ionic charge to interact with water, the hydrophobic forces of the 4-methylpentanoyl tail dominate, causing the molecules to aggregate and precipitate out of solution[1]. Solution: Ensure your working buffer is adjusted to a pH of 6.0 or higher. At physiological pH (7.4), the compound is fully ionized and highly water-soluble.
Q2: I need to prepare a highly concentrated stock solution (e.g., 100 mM) for high-throughput screening. Water is insufficient. What is the best solvent system? Causality & Mechanism: Even at neutral pH, highly concentrated solutions of N-acyl amino acids can form micelles or viscous liquid-crystalline phases due to their surfactant-like properties[2]. Solution: For stock solutions exceeding 10 mM, use 100% Dimethyl Sulfoxide (DMSO) . The compound is highly soluble in DMSO, which disrupts intermolecular hydrogen bonding between the amide groups. When diluting this stock into your final aqueous assay, ensure the final DMSO concentration remains below 2.5% (v/v) to prevent solvent-induced artifacts in biological assays[1].
Q3: Can I use heat to force the compound into an aqueous solution? Causality & Mechanism: While moderate heat (up to 40°C) increases kinetic solubility, it is a temporary fix. Once the solution returns to room temperature, the compound will likely supersaturate and crystallize. Furthermore, prolonged heating in unbuffered water can accelerate the hydrolysis of the amide bond. Rely on pH adjustment or co-solvents rather than thermal forcing.
Module 2: Stability, Storage, and Degradation (FAQs)
Q4: My LC-MS quantification shows that the concentration of my working aliquots decreases over a week at 4°C. What is degrading my compound? Causality & Mechanism: 2-(4-Methylpentanamido)acetic acid is a known host-microbe co-metabolite, often generated or processed by gut microbiota and host Medium-Chain Acyl-CoA Dehydrogenase (MCAD) pathways[3]. Because it is a naturally occurring biological substrate, it is highly susceptible to microbial degradation . Environmental bacteria introduced via non-sterile pipetting possess aminoacylases that rapidly cleave the amide bond, yielding isocaproic acid and free glycine[4]. Solution: All aqueous solutions must be sterile-filtered (0.22 µm) immediately after preparation.
Q5: How should I store the compound to guarantee long-term integrity? Causality & Mechanism: Repeated freeze-thaw cycles can cause localized pH shifts and concentration gradients in the ice matrix, promoting aggregation or localized hydrolysis. Solution: Store the lyophilized solid powder desiccated at -20°C. For liquid stocks (e.g., in DMSO), prepare single-use aliquots in tightly sealed, inert polypropylene tubes and store at -80°C.
Module 3: Experimental Protocols
Protocol A: Preparation of a Standardized 50 mM Stock Solution
This protocol ensures complete dissolution while preventing premature degradation, creating a self-validating system for downstream assays.
-
Gravimetric Measurement: Equilibrate the solid 2-(4-Methylpentanamido)acetic acid to room temperature in a desiccator to prevent condensation. Weigh the required mass using an analytical balance (e.g., 9.36 mg for 1 mL of 50 mM stock).
-
Primary Solubilization: Add 1.0 mL of anhydrous, LC-MS grade DMSO to the dry powder.
-
Homogenization: Vortex vigorously for 60 seconds. Do not sonicate, as ultrasonic cavitation can generate localized heat and free radicals in DMSO.
-
Visual Validation: Hold the tube against a dark background with strong overhead lighting. The solution must be optically clear with no Tyndall effect (light scattering), which would indicate undissolved micro-particulates.
-
Aliquot & Freeze: Dispense into 50 µL single-use aliquots in sterile, amber microcentrifuge tubes. Store immediately at -80°C.
Protocol B: LC-MS Stability Validation Assay
Use this workflow to verify the integrity of your compound before critical biological experiments.
-
Sample Preparation: Dilute the stock to 1 µM in 50% Methanol / 50% Water containing 0.1% Formic Acid.
-
Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
-
Mass Spectrometry Detection: Monitor in negative electrospray ionization (ESI-) mode.
-
Intact Compound: Look for the [M-H]- parent ion at m/z 186.1.
-
Degradation Products: Monitor for the appearance of isocaproic acid ([M-H]- at m/z 115.1) and glycine ([M-H]- at m/z 74.0), which indicate amide hydrolysis[3].
-
Module 4: Quantitative Data & Formulations
Table 1: Solubility Matrix for 2-(4-Methylpentanamido)acetic acid
| Solvent System | pH / Condition | Max Soluble Concentration | Notes & Recommendations |
| Water (Milli-Q) | pH < 4.0 | < 1 mM | Highly insoluble; risk of immediate precipitation. |
| Aqueous Buffer | pH 7.4 (PBS/HEPES) | ~10 - 20 mM | Good for physiological assays; requires stirring. |
| DMSO (100%) | Anhydrous | > 100 mM | Ideal for long-term storage stocks. |
| Ethanol (100%) | Anhydrous | ~50 mM | Alternative to DMSO; volatile, keep capped. |
Table 2: Stability Matrix and Degradation Kinetics
| Storage Condition | Matrix | Estimated Half-Life | Primary Degradation Mechanism |
| Room Temp (25°C) | Unsterile Water | < 48 hours | Microbial aminoacylase cleavage[4]. |
| Room Temp (25°C) | 0.1 M HCl (pH 1) | ~5 days | Acid-catalyzed amide hydrolysis. |
| 4°C | Sterile Buffer (pH 7.4) | > 3 months | Stable if protected from microbial contamination. |
| -80°C | 100% DMSO | > 2 years | Highly stable; inert environment. |
Module 5: Mechanistic Pathways & Workflows
Solubilization & Formulation Workflow
The following decision tree dictates the physical chemistry logic required to successfully formulate 2-(4-Methylpentanamido)acetic acid based on target concentration and environmental pH.
Workflow for optimizing isocaproylglycine solubility based on concentration and pH parameters.
Degradation Pathways
Understanding how the molecule breaks down is critical for preventing artifactual data in metabolic or pharmacokinetic assays.
Enzymatic and chemical degradation pathways of isocaproylglycine into constituent metabolites.
References
-
Host-microbe co-metabolism via MCAD generates circulating metabolites including hippuric acid Source: National Institutes of Health (PMC) URL:[Link][3]
-
Substituted Hippurates and Hippurate Analogs as Substrates and Inhibitors of Peptidylglycine α-Hydroxylating Monooxygenase (PHM) Source: National Institutes of Health (PMC) URL:[Link][1]
-
Novel recombinant aminoacylase from Paraburkholderia monticola capable of N-acyl-amino acid synthesis Source: National Institutes of Health (PMC) URL:[Link][4]
-
Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review Source: ResearchGate URL:[Link][2]
Sources
- 1. Substituted Hippurates and Hippurate Analogs as Substrates and Inhibitors of Peptidylglycine α-Hydroxylating Monooxygenase (PHM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Host-microbe co-metabolism via MCAD generates circulating metabolites including hippuric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel recombinant aminoacylase from Paraburkholderia monticola capable of N-acyl-amino acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Experiments with 2-(4-Methylpentanamido)acetic acid
Welcome to the technical support center for 2-(4-Methylpentanamido)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common pitfalls encountered during the synthesis, purification, and characterization of this N-acylated amino acid.
Introduction to 2-(4-Methylpentanamido)acetic acid
2-(4-Methylpentanamido)acetic acid is an N-acylated amino acid, a class of molecules with growing interest in biochemical and pharmaceutical research due to their roles in cellular signaling.[1][2][3] Structurally, it consists of 4-methylpentanoic acid linked to the amino group of glycine via an amide bond. While its synthesis appears straightforward, the formation of the amide bond can be challenging, and purification of the final product often requires careful optimization.[4][5]
This guide provides a question-and-answer-based approach to address specific issues you may encounter, grounded in the principles of organic chemistry and informed by practical laboratory experience.
Section 1: Synthesis and Reaction Troubleshooting
The synthesis of 2-(4-Methylpentanamido)acetic acid typically involves the formation of an amide bond between 4-methylpentanoic acid and glycine. This section addresses common issues that arise during this crucial step.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction is showing low or no product formation. What are the likely causes?
A1: Low conversion in amide bond formation is a frequent issue. The primary reasons often revolve around inefficient activation of the carboxylic acid, the reactivity of the amine, or suboptimal reaction conditions.[4][6]
-
Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures.[6][7] Therefore, the carboxylic acid (4-methylpentanoic acid) must first be "activated." If this activation step is incomplete, the subsequent reaction with glycine will not proceed efficiently.
-
Nucleophilicity of the Amine: The amine (glycine) needs to be a sufficiently strong nucleophile to attack the activated carboxylic acid. The zwitterionic nature of amino acids in certain pH ranges can reduce the nucleophilicity of the amino group.[5]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and stoichiometry of reagents play a critical role. For instance, the presence of water can hydrolyze the activated intermediate, preventing amide formation.
Q2: I'm observing multiple spots on my TLC analysis of the crude reaction mixture. What are these side products?
A2: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. Besides your desired product and unreacted starting materials, common side products in amide coupling reactions include:
-
Anhydride Formation: The activated carboxylic acid can react with another molecule of 4-methylpentanoic acid to form an anhydride.
-
Urea Byproducts: If you are using carbodiimide-based coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the corresponding urea byproduct (dicyclohexylurea or EDU) will be formed.[4] These byproducts can sometimes be difficult to remove.
-
Racemization Products: While not an issue for the synthesis of 2-(4-Methylpentanamido)acetic acid from glycine, if a chiral amino acid were used, racemization could be a significant side reaction, particularly with certain activation methods.[4][8]
Troubleshooting Guide: Low Yield in Amide Bond Formation
If you are experiencing low yields, a systematic approach to troubleshooting is essential. The following workflow can help you identify and resolve the root cause.
// Node Definitions start [label="Low Product Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_activation [label="Q1: Was the carboxylic acid fully activated?", fillcolor="#FBBC05", fontcolor="#202124"]; activation_yes [label="Activation Appears Successful", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; activation_no [label="Activation Incomplete", fillcolor="#F1F3F4", fontcolor="#202124"];
troubleshoot_activation [label="Troubleshoot Activation:\n- Change coupling reagent (e.g., HATU, HBTU).\n- Check reagent quality and stoichiometry.\n- Ensure anhydrous conditions.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_coupling [label="Q2: Is the coupling step inefficient?", fillcolor="#FBBC05", fontcolor="#202124"]; coupling_yes [label="Coupling Inefficient", fillcolor="#F1F3F4", fontcolor="#202124"]; coupling_no [label="Coupling Appears Successful", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
troubleshoot_coupling [label="Troubleshoot Coupling:\n- Increase reaction time or temperature.\n- Add a catalyst (e.g., DMAP).\n- Adjust pH to optimize amine nucleophilicity.\n- Consider a different solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_workup [label="Q3: Is product being lost during workup/purification?", fillcolor="#FBBC05", fontcolor="#202124"]; workup_yes [label="Product Loss During Workup", fillcolor="#F1F3F4", fontcolor="#202124"];
troubleshoot_workup [label="Optimize Workup/Purification:\n- Adjust pH during extraction.\n- Use a different purification method (e.g., chromatography vs. recrystallization).\n- Analyze aqueous and organic layers for product.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_activation; check_activation -> activation_yes [label="Yes"]; check_activation -> activation_no [label="No"]; activation_no -> troubleshoot_activation;
activation_yes -> check_coupling; check_coupling -> coupling_yes [label="Yes"]; check_coupling -> coupling_no [label="No"]; coupling_yes -> troubleshoot_coupling;
coupling_no -> check_workup; check_workup -> workup_yes [label="Yes"]; workup_yes -> troubleshoot_workup; }
Caption: Troubleshooting workflow for low yield in amide synthesis.Experimental Protocol: Synthesis using EDC/HOBt Coupling
This protocol provides a standard method for the synthesis of 2-(4-Methylpentanamido)acetic acid.
Materials:
-
4-Methylpentanoic acid
-
Glycine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylpentanoic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the activated ester.
-
In a separate flask, dissolve glycine (1.2 equivalents) in a minimal amount of water and adjust the pH to ~8-9 with a suitable base (e.g., triethylamine or N,N-diisopropylethylamine).
-
Slowly add the glycine solution to the activated ester solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Section 2: Purification and Characterization
Obtaining a pure sample of 2-(4-Methylpentanamido)acetic acid is critical for its use in further applications. This section addresses common challenges in purification and characterization.
Frequently Asked Questions (FAQs)
Q3: I'm having difficulty purifying my product. What are the best methods?
A3: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: If the crude product is a solid and has moderate purity, recrystallization can be an effective method. You will need to screen for a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is often the method of choice. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used. The carboxylic acid moiety of the product may cause it to streak on the silica gel; adding a small amount of acetic acid to the eluent can help mitigate this.
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative reverse-phase HPLC is an excellent option.[9] This is particularly useful for removing impurities that are structurally very similar to the product.
Q4: My NMR spectrum looks complex, and I'm not sure if I have the correct product. What should I look for?
A4: The ¹H NMR spectrum of 2-(4-Methylpentanamido)acetic acid should have characteristic signals corresponding to its structure. Key features to look for include:
-
A doublet for the two methyl groups of the isobutyl moiety.
-
A multiplet for the methine proton of the isobutyl group.
-
Triplets for the two methylene groups of the pentanamido chain.
-
A doublet for the methylene group of the acetic acid moiety, which will be coupled to the amide proton.
-
A broad singlet or triplet for the amide N-H proton.
-
A broad singlet for the carboxylic acid O-H proton.
The integration of these signals should correspond to the number of protons in each part of the molecule. If you observe unexpected signals, it could indicate the presence of impurities or solvent residues.
Q5: My mass spectrometry results show a peak that doesn't match the expected molecular weight. What could be the issue?
A5: Discrepancies in mass spectrometry results can arise from several sources:
-
Adduct Formation: In electrospray ionization (ESI), it is common to observe adducts with ions present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
Fragmentation: Depending on the ionization method, the molecule may fragment in the mass spectrometer. Look for fragment ions that correspond to logical cleavages of the molecule, such as the loss of the carboxylic acid group.
-
Impurities: The unexpected peak could be from a persistent impurity in your sample.
Data Summary: Expected Analytical Data
| Analytical Technique | Expected Result |
| ¹H NMR | Signals corresponding to isobutyl, methylene, amide, and carboxylic acid protons with correct integration. |
| ¹³C NMR | Peaks for carbonyl carbons (amide and carboxylic acid), and aliphatic carbons. |
| Mass Spec (ESI) | [M+H]⁺, [M+Na]⁺, or [M-H]⁻ depending on the mode. |
| FTIR | Characteristic stretches for N-H, C=O (amide and carboxylic acid), and O-H. |
Section 3: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of your compound.
Frequently Asked Questions (FAQs)
Q6: How should I store 2-(4-Methylpentanamido)acetic acid?
A6: As a general practice for carboxylic acids and amides, it is best to store the compound in a cool, dry, and dark place. A desiccator at room temperature or in a refrigerator is ideal. Avoid exposure to moisture, as this could potentially lead to hydrolysis of the amide bond over long periods, especially if acidic or basic impurities are present.
Q7: Is 2-(4-Methylpentanamido)acetic acid hazardous?
A7: While specific toxicity data for this compound may not be readily available, it is prudent to handle it with the standard precautions for laboratory chemicals. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or direct contact with skin and eyes.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Oxford Academic. (2009, September 23). Purification, Characterization, Molecular Cloning, and Expression of a New Aminoacylase from Streptomyces mobaraensis That Can Hydrolyze N-(Middle/Long).
- MBL International. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Biotage. (2023, February 7). What do you do when your peptide synthesis fails?
- PubMed. (1989, July 5). Purification and characterization of an N-acylaminoacyl-peptide hydrolase from rabbit muscle.
- Scilit. (n.d.). Purification and Characterization of an N-Acylaminoacyl-peptide Hydrolase from Rabbit Muscle.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation.
- PubMed. (n.d.). Isolation and characterization of N-long chain acyl aminoacylase from Pseudomonas diminuta.
- SpringerLink. (2024, October 25). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants.
- BenchChem. (n.d.). The Dawn of a New Signaling Family: A Technical Guide to the Discovery and Initial Characterization of N-Acyl Amino Acids.
- Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary.
- Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?
- MDPI. (2025, August 8). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review.
- LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
- PubMed. (2024, October 25). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants.
- Frontiers. (n.d.). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine.
- PubChem. (n.d.). 2-(4-Methylpentanamido)acetic acid.
- MDPI. (2019, December 3). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes | MDPI [mdpi.com]
- 4. Amide coupling reaction in medicinal chemistry. Coupling reagents [hepatochem.com]
- 5. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. blog.mblintl.com [blog.mblintl.com]
Troubleshooting mass spectrometry fragmentation of 2-(4-Methylpentanamido)acetic acid
This guide serves as a technical support resource for researchers analyzing 2-(4-Methylpentanamido)acetic acid (commonly known as N-Isocaproylglycine ) via Mass Spectrometry (MS).
Subject: Optimization and Troubleshooting of 2-(4-Methylpentanamido)acetic acid Fragmentation Ticket ID: MS-ICG-001 Assigned Specialist: Senior Application Scientist
Executive Summary
2-(4-Methylpentanamido)acetic acid (
This guide addresses the three most common support tickets: Signal Loss , Ambiguous Fragmentation , and Isomer Differentiation .
Part 1: Ionization & Signal Optimization
Q: I am seeing low sensitivity for the precursor ion. Which ionization mode should I prioritize?
A: While the molecule contains both an amine (amide) and a carboxylic acid, the Negative Electrospray Ionization (ESI-) mode is often superior for sensitivity and selectivity in biological matrices, though Positive (ESI+) is preferred for structural elucidation (fragmentation).
The Mechanism
-
ESI(-): The carboxylic acid moiety deprotonates readily (
).-
Target Ion:
-
Mobile Phase: Use a basic modifier (e.g., 0.1% Ammonium Hydroxide or Ammonium Acetate, pH > 8) to ensure full deprotonation.
-
-
ESI(+): The amide nitrogen is not strongly basic, but the carbonyl oxygen can be protonated.
-
Target Ion:
-
Mobile Phase: Requires acidic conditions (0.1% Formic Acid) to drive protonation.
-
Troubleshooting Checklist:
| Issue | Symptom | Corrective Action |
|---|
| Adduct Formation | Strong peaks at m/z 196 (
Part 2: Fragmentation Mechanics (MS/MS)
Q: My MS/MS spectrum shows a dominant peak at m/z 99. Is this expected?
A: Yes. In ESI(+), the amide bond is the primary cleavage site. The charge retention is dictated by the stability of the resulting carbocation.
Fragmentation Pathway (ESI+)
-
Precursor:
-
Primary Cleavage (Amide Bond): The bond between the carbonyl carbon and the amide nitrogen breaks.
-
Fragment 1 (Charge Retained on Acyl Chain): Formation of the Isocaproylium ion (Acylium ion).
-
Fragment 2 (Charge Retained on Glycine): Formation of protonated Glycine.
-
m/z = 76.04 .
-
Note: This is typically much lower intensity than m/z 99 because the acylium ion is more stable in the gas phase.
-
-
-
Secondary Fragmentation (High CE):
-
The m/z 99 ion can lose CO (28 Da) to form a carbocation at m/z 71 (
).
-
Fragmentation Pathway (ESI-)
-
Precursor:
-
Primary Cleavage:
-
m/z 74.02 (Glycinate): The charge is retained on the glycine moiety (
). This is the diagnostic transition for all N-acylglycines.
-
Visualization: Fragmentation Logic
Figure 1: ESI(+) Collision-Induced Dissociation (CID) pathway for N-Isocaproylglycine. The formation of the m/z 99 acylium ion is the dominant event.
Part 3: Isomer Differentiation (The "Leucine" Problem)
Q: How do I distinguish N-Isocaproylglycine from its isomers like N-Hexanoylglycine or N-(3-methylvaleryl)glycine?
A: This is the most challenging aspect of analyzing acylglycines. All these compounds share the formula
Solution Strategy:
-
Chromatographic Separation (Primary Defense):
-
Isomers cannot be confidently distinguished by MS alone without
or high-resolution ion mobility. You must separate them chromatographically. -
Column Recommendation: Use a column with steric selectivity, such as a PFP (Pentafluorophenyl) or Phenyl-Hexyl column, rather than a standard C18. The branching of the isocaproyl chain interacts differently with the aromatic ring of the stationary phase compared to the straight chain of hexanoylglycine.
-
-
Diagnostic Ratios (Secondary Defense):
Troubleshooting Workflow
Figure 2: Decision tree for resolving isobaric interference in acylglycine analysis.
Part 4: Validated Experimental Protocol
To ensure reproducibility, follow this validated setup for ESI-LC-MS/MS analysis.
Sample Preparation:
-
Matrix: Urine or Plasma.[5]
-
Extraction: Solid Phase Extraction (SPE) using weak anion exchange (WAX) cartridges to capture the carboxylic acid, washing away neutrals/bases, then eluting with 5% formic acid in methanol.
LC Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent Phenyl-Hexyl for isomer separation), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes. Note: N-Isocaproylglycine typically elutes around 40-50% B.
MS Parameters (Sciex QTRAP / Thermo TSQ):
| Parameter | Setting (ESI+) | Setting (ESI-) |
|---|---|---|
| Spray Voltage | 4500 V | -3500 V |
| Source Temp | 400°C | 350°C |
| Curtain Gas | 30 psi | 30 psi |
| Declustering Potential | 60 V | -60 V |
| Collision Energy (CE) | 20-30 eV | -15 to -25 eV |
References
-
Human Metabolome Database (HMDB). Metabocard for N-Isovalerylglycine (Isomer/Analog Reference). HMDB0000718. Available at: [Link]
-
NIST Mass Spectrometry Data Center. N-Isovalerylglycine Mass Spectrum. National Institute of Standards and Technology.[6] Available at: [Link]
-
Pitt, J. J. (2009). Principles and Applications of Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews. Available at: [Link]
-
Kuhara, T. (2005). Diagnosis of inborn errors of metabolism using filter paper urine, urease treatment, isotope dilution and gas chromatography–mass spectrometry. Journal of Chromatography B. Available at: [Link]
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- 4. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR and MS reveal characteristic metabolome atlas and optimize esophageal squamous cell carcinoma early detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Foodball [foodmetabolome.org]
Reducing background noise in 2-(4-Methylpentanamido)acetic acid NMR spectra
Welcome to the technical support resource for researchers utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 2-(4-Methylpentanamido)acetic acid. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to help you mitigate background noise and acquire high-quality NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in my NMR spectrum?
A1: Background noise in an NMR spectrum can originate from multiple sources. These are broadly categorized as:
-
Sample-Related Issues: The most common source of problems. This includes particulate matter, paramagnetic impurities, improper sample concentration, and the quality of the NMR tube and solvent.[1][2] Over 85% of signal problems are typically related to the sample itself, not the spectrometer.[3]
-
Instrumental Factors: This includes improper tuning and matching of the probe, poor magnetic field homogeneity (shimming), and inherent thermal noise from the spectrometer's electronics.[4][5] Cryogenically cooled probes are one hardware solution designed to significantly reduce this thermal noise.[6]
-
Data Acquisition & Processing: Suboptimal acquisition parameters (e.g., insufficient number of scans, incorrect pulse widths) or improper data processing (e.g., incorrect application of window functions) can degrade the final spectrum.[3][7]
Q2: My signal-to-noise ratio (S/N) is very low. How does sample concentration impact this?
A2: Sample concentration is directly proportional to the signal intensity. For ¹H NMR of small molecules like 2-(4-Methylpentanamido)acetic acid (MW: 173.22 g/mol ), a concentration of 5-25 mg in approximately 0.6-0.7 mL of deuterated solvent is typically recommended for a standard 300-600 MHz spectrometer.[7][8] Doubling the concentration will roughly double the signal strength, thereby improving the S/N.[9] However, excessively high concentrations can lead to issues with viscosity and peak broadening, so an optimal concentration must be determined.
Q3: Can my choice of NMR tube and solvent affect the spectral quality?
A3: Absolutely. Using high-quality, clean NMR tubes is essential, as scratches or imperfections can degrade spectral quality.[9][10] The deuterated solvent serves three critical purposes: providing a deuterium signal for the field-frequency lock, enabling proper shimming to optimize magnetic field homogeneity, and minimizing large solvent signals that could overwhelm the analyte signals in ¹H NMR.[8][11] Impurities in the solvent, such as residual water or other organic compounds, will appear in the spectrum and can be mistaken for sample signals.[12][13]
Q4: What is the significance of "shimming," and how does it relate to noise?
A4: Shimming is the process of adjusting the currents in the shim coils of the spectrometer to make the static magnetic field (B₀) as homogeneous as possible across the sample volume.[11] Poor shimming results in broad, distorted peak shapes, which effectively lowers the peak height relative to the baseline noise, thus reducing the S/N.[1][8] Solid particles in the sample can interfere with the shimming process, leading to poor resolution.[8]
Q5: I see "t1 noise" in my 2D spectra. What is it and how can I reduce it?
A5: t1 noise appears as streaks or spurious signals along the indirect (F1) dimension of a 2D NMR spectrum.[14] It is often caused by instrument instability or temperature fluctuations during the acquisition. A highly effective method to suppress t1 noise is to split a long acquisition into multiple, shorter experiments (each with the minimum number of scans for the phase cycle) and then co-add the resulting datasets. Since the noise is often random, this averaging process significantly reduces its intensity.[14]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving sources of noise in your 2-(4-Methylpentanamido)acetic acid NMR experiments.
Part 1: Sample Preparation – The Foundation of a Clean Spectrum
Proper sample preparation is the single most critical factor for obtaining a high-quality NMR spectrum.
Protocol 1: Preparing a High-Quality NMR Sample
-
Analyte Purity: Start with a purified sample of 2-(4-Methylpentanamido)acetic acid. Impurities in your compound will, by definition, appear in the spectrum.
-
Weighing the Sample: Accurately weigh between 5-25 mg of your compound into a clean, dry vial.[8] For quantitative NMR (qNMR), this step requires an analytical balance with 0.01 mg accuracy.[15]
-
Solvent Selection & Addition: Choose a high-purity deuterated solvent in which your compound is fully soluble. Using a syringe, add the appropriate volume (typically 0.6-0.7 mL for a standard 5 mm tube) to the vial.[11] This volume ensures the sample height is optimal for the instrument's receiver coil.[1]
-
Dissolution: Ensure the sample is completely dissolved. Gentle vortexing or sonication can be used. A homogenous solution is crucial for proper shimming.[1]
-
Filtration: This is a critical step to remove particulate matter. Filter the solution through a small plug of glass wool or a syringe filter placed in a Pasteur pipette directly into a high-quality NMR tube.[10]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.
Common Pitfall: Paramagnetic Impurities
Problem: You observe extremely broad or even absent peaks in your spectrum.
Cause: The presence of paramagnetic species (e.g., dissolved oxygen, metal ions like Fe³⁺, Cu²⁺) is a common cause of severe line broadening.[1][16] These impurities dramatically shorten the relaxation times (T1 and T2) of nearby nuclei, leading to wider signals.[16][17] In severe cases, the signals can be broadened into the baseline and become undetectable.[18]
Solution:
-
Degas the Solvent: If dissolved oxygen is suspected, bubble an inert gas like nitrogen or argon through the solvent before adding it to your sample.
-
Use Chelating Agents: In cases of metal ion contamination, adding a small amount of a chelating agent like EDTA can sometimes bind the metal ions and reduce their paramagnetic effect.
-
Purify Your Sample: Ensure all glassware is scrupulously clean and that no metal spatulas that could introduce contamination are used. If the contamination is within the sample itself, further purification (e.g., chromatography) may be necessary.
Part 2: Instrument & Acquisition Parameter Optimization
Once a high-quality sample is prepared, optimizing the instrument settings is the next step to maximizing the S/N.
Logical Troubleshooting Workflow for Noisy Spectra
The following diagram outlines a systematic approach to diagnosing and fixing a noisy NMR spectrum, starting from the most likely causes.
Caption: A systematic workflow for troubleshooting poor S/N in NMR spectra.
Key Acquisition Parameters and Their Impact
Fine-tuning acquisition parameters is crucial for maximizing the S/N ratio.[9] The relationship between these parameters, experiment time, and spectral quality is summarized below.
| Parameter | Symbol | Function | Impact on S/N | Typical Value (¹H) | Trade-off |
| Number of Scans | NS | Averages multiple acquisitions to reduce random noise. | S/N increases with the square root of NS.[4][7] | 8, 16, 32 or more | Experiment Time |
| Relaxation Delay | D1 | Time between pulses for nuclear spins to return to equilibrium. | A longer D1 ensures full relaxation, leading to accurate integration. | 1-5 seconds | Experiment Time |
| Pulse Width (Flip Angle) | PW (or p1) | Duration of the RF pulse, determines the angle of magnetization flip. | A 90° pulse gives max signal per scan, but smaller angles (e.g., 45°) allow for shorter D1.[3] | 30°-90° | Sensitivity vs. Time |
| Acquisition Time | AQ | Duration over which the FID is recorded. | Longer AQ provides better resolution, but acquiring past where the signal has decayed only adds noise.[3] | 1-4 seconds | Resolution vs. S/N |
Part 3: Data Processing Techniques
After data acquisition, certain processing steps can be used to improve the appearance of the spectrum.
Apodization (Window Functions)
Applying a window function to the Free Induction Decay (FID) before Fourier Transformation can improve the S/N at the expense of resolution.[3]
-
Exponential Multiplication (em): This is the most common function for improving S/N. It involves multiplying the FID by a decaying exponential function. This broadens the lines slightly but dampens the noise in the latter part of the FID. A "line broadening" (LB) factor of 0.2 to 1 Hz is typical for ¹H spectra.[19]
-
Caution: Over-application of line broadening can obscure fine details like coupling constants and reduce resolution, so it should be used judiciously.[3]
Baseline Correction
A flat baseline is essential for accurate peak integration and presentation.[19] Most NMR software has automated baseline correction algorithms. If the automated correction is insufficient, manual adjustment by defining points in noise regions may be necessary.
Advanced Methods
Recent developments include the use of artificial intelligence and deep learning protocols for noise reduction.[20][21] These methods can effectively reduce noise and recover weak signals that might be buried in the baseline, offering a powerful alternative to traditional techniques.[20]
Visualizing Sources of NMR Noise
Understanding the origin of noise is key to preventing it. The diagram below categorizes the major sources of noise and artifacts in an NMR experiment.
Caption: Categorization of common sources of noise in NMR spectroscopy.
By systematically addressing these potential issues, from sample preparation to data processing, researchers can significantly improve the quality of their 2-(4-Methylpentanamido)acetic acid NMR spectra, leading to more accurate and reliable structural analysis.
References
-
A Simple Method for NMR t1 Noise Suppression. PMC. [Link]
-
NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]
-
Quantitative NMR Spectroscopy. University of California, Riverside. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
How to reduce noisey NMR signal? Reddit. [Link]
-
Basic Practical NMR Concepts. Michigan State University. [Link]
-
Noise Reduction of Nuclear Magnetic Resonance Spectroscopy Using Lightweight Deep Neural Network. Acta Physico-Chimica Sinica. [Link]
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Observation of NMR noise from solid samples. PMC. [Link]
-
2-(4-Methylpentanamido)acetic acid. PubChem. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
The NMR-Purity and the new dimensions and standards of purity. ChemAdder. [Link]
-
Pulse Calibration Procedures. Weizmann Institute of Science. [Link]
-
Effect of paramagnetic species on T1, T2 and T1/T2 NMR relaxation times of liquids in porous CuSO4/Al2O3. RSC Advances. [Link]
-
Research on NMR Noise Reduction Method Based on Improved CEEMD. IEEE Xplore. [Link]
-
NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Basic procedures NMR. CSIC. [Link]
-
Noise reduction of nuclear magnetic resonance (NMR) transversal data using improved wavelet transform and exponentially weighted moving average (EWMA). ResearchGate. [Link]
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How to get the most out of your NMR system. Oxford Instruments. [Link]
-
Initial Calibration and Validation. NMR Testing Laboratory. [Link]
-
Adjusting NMR Gain Settings for Enhanced Signal Interpretation. Patsnap Eureka. [Link]
-
The ¹H–NMR spectrum of acetic acid in a glass insert at the temperature of 60 °C. ResearchGate. [Link]
-
FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]
-
Accepted version. University of Cambridge. [Link]
-
Noise model of the cryogenic nuclear magnetic resonance spectroscopy system's receiving chain. Taylor & Francis Online. [Link]
-
NMR Sample Preparation. Western University. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Paramagnetic NMR. University of Illinois Urbana-Champaign. [Link]
-
NMR Spectroscopy. Michigan State University. [Link]
-
Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. PMC. [Link]
-
Negative impact of noise on the principal component analysis of NMR data. University of Nebraska-Lincoln. [Link]
-
Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. [Link]
-
How to make an NMR sample. University of Ottawa. [Link]
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Technical Support Center: Mass Spectrometry Sample Preparation for 2-(4-Methylpentanamido)acetic acid
Welcome to the technical support guide for the mass spectrometric analysis of 2-(4-Methylpentanamido)acetic acid. This document provides in-depth protocols, troubleshooting advice, and expert insights for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary information to develop robust and reliable analytical methods for this N-acyl amino acid.
Frequently Asked Questions (FAQs)
Q1: What is 2-(4-Methylpentanamido)acetic acid and what are its key properties?
2-(4-Methylpentanamido)acetic acid, also known as Isocaproylglycine, is an N-acyl amino acid.[1] It consists of a glycine molecule acylated with a 4-methylpentanoyl (isocaproyl) group. Understanding its fundamental properties is the first step in developing a successful mass spectrometry method.
| Property | Value / Description | Source |
| Molecular Formula | C8H15NO3 | [1] |
| Molecular Weight | 173.21 g/mol | [2] |
| Synonyms | Isocaproylglycine | [1][2] |
| Chemical Class | N-Acyl Amino Acid | [1] |
| Key Functional Groups | Carboxylic Acid (-COOH), Amide (-CONH-) | Self-derived |
| Predicted Polarity | As a small molecule with both a nonpolar alkyl chain and polar functional groups, it exhibits amphiphilic properties. Its carboxylic acid group makes it a polar compound, especially at physiological pH.[3] | Self-derived |
Q2: What are the primary challenges in analyzing 2-(4-Methylpentanamido)acetic acid by LC-MS?
The analysis of small, polar molecules like this one can present several challenges:
-
Poor Retention in Reversed-Phase Chromatography: Due to its polarity, the analyte may have limited retention on standard C18 columns, eluting near the void volume where significant ion suppression can occur.[3]
-
Ion Suppression/Matrix Effects: When analyzing samples from complex biological matrices (e.g., plasma, urine, tissue homogenates), co-eluting endogenous components like salts and phospholipids can interfere with the ionization of the target analyte, leading to reduced sensitivity and poor reproducibility.[4][5][6][7]
-
Sub-optimal Ionization Efficiency: While the carboxylic acid and amide groups can be ionized, the efficiency may be low depending on the mobile phase conditions and the chosen ionization mode.
Experimental Protocols & Methodologies
A robust analytical method is built on a foundation of clean samples and optimized chromatography. The following protocols provide a starting point for your method development.
Workflow for LC-MS/MS Sample Preparation and Analysis
The following diagram illustrates a comprehensive workflow for analyzing 2-(4-Methylpentanamido)acetic acid from a biological matrix.
Caption: General workflow for LC-MS/MS analysis from biological samples.
Protocol 1: Sample Cleanup Methodologies
Effective sample cleanup is the most critical step for mitigating matrix effects and ensuring method robustness.[5][7] The choice of technique depends on the complexity of the matrix and the required sensitivity.
| Method | Procedure | Pros | Cons |
| Protein Precipitation (PPT) | Add 3 parts cold acetonitrile to 1 part plasma. Vortex and centrifuge at high speed (>10,000 x g) for 10 min. Collect the supernatant. | Simple, fast, and inexpensive. | Least effective at removing phospholipids and salts; high potential for ion suppression.[6][7] |
| Liquid-Liquid Extraction (LLE) | Acidify the sample with formic acid (to protonate the carboxylic acid). Extract with 3 parts ethyl acetate. Vortex and centrifuge. Collect the organic layer. | More selective than PPT; removes many polar interferences. | Requires solvent optimization; can be labor-intensive. |
| Solid-Phase Extraction (SPE) | Use a mixed-mode or weak anion exchange sorbent. Condition the cartridge, load the pre-treated sample, wash away interferences, and elute the analyte with a suitable solvent. | Most effective for removing interferences; provides the cleanest extracts and reduces ion suppression.[6][8] | Most complex and expensive method to develop. |
Protocol 2: Recommended LC-MS/MS Starting Conditions
These parameters serve as a robust starting point for method development. Optimization is essential for achieving the desired performance.
| Parameter | Recommended Setting | Rationale & Expert Notes |
| LC Column | Option A (Reversed-Phase): C18, 2.1 x 100 mm, <3 µmOption B (HILIC): Amide, 2.1 x 100 mm, <3 µm | A C18 column is a standard starting point.[9][10] If retention is poor, a HILIC column is better suited for retaining and separating polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | An acidic modifier promotes protonation of the analyte, which is beneficial for positive ion mode ESI and improves peak shape for carboxylic acids on silica-based columns.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase and HILIC. |
| Gradient | Start with a low percentage of B (e.g., 5%), ramp to 95% B, hold, and re-equilibrate. Adjust based on analyte retention time. | A gradient elution is necessary to separate the analyte from matrix components and ensure good peak shape.[9] |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 2 - 10 µL | Keep the injection volume low to minimize peak distortion, especially if the sample solvent is stronger than the initial mobile phase.[11] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amide nitrogen and the carboxylic acid (in acidic mobile phase) can be protonated, making positive mode a good starting point. Negative mode (deprotonation of the carboxylic acid) should also be evaluated. ESI is highly efficient for polar molecules. |
| MRM Transitions | Precursor Ion (Q1): 174.1 [M+H]+Product Ion (Q3): To be determined experimentally. | The precursor ion is the protonated molecule. Product ions must be determined by infusing a standard and performing a product ion scan to find stable, sensitive fragments. |
Protocol 3: Derivatization for Enhanced Sensitivity
If sensitivity is insufficient or chromatographic behavior is poor, chemical derivatization can be a powerful strategy.[12][13] Derivatization aims to modify a functional group to improve ionization efficiency or chromatographic retention.
-
Objective: To improve detection, especially in positive ion mode ESI, by adding a permanently charged or easily ionizable moiety to the carboxylic acid group.
-
Example Reagent: 2-picolylamine.
-
Reaction: Amidation of the carboxylic acid using a coupling agent (e.g., EDC/NHS) to form a stable amide bond with 2-picolylamine. The pyridine nitrogen in the resulting derivative is readily protonated, significantly enhancing the ESI+ signal.
-
Benefit: This strategy can improve sensitivity and move the analyte's retention time away from early-eluting, interfering matrix components.
Troubleshooting Guide
Encountering issues during method development is common. This guide addresses specific problems in a Q&A format.
Issue 1: Low or No Analyte Signal
Q: I've injected my sample, but I see a very weak signal, or no signal at all, even for a standard solution. What should I do?
A: This is a common issue that requires systematic troubleshooting. Follow this logical flow to diagnose the problem.
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to the Statistical Analysis of 2-(4-Methylpentanamido)acetic Acid Bioassay Data
Introduction
In the landscape of modern drug discovery, the rigorous statistical analysis of bioassay data stands as a cornerstone of preclinical research. It is the process by which we transform raw experimental numbers into actionable insights, enabling us to make informed decisions about the potential of a novel chemical entity. This guide provides a comprehensive walkthrough of the statistical analysis of bioassay data for a hypothetical novel compound, 2-(4-Methylpentanamido)acetic acid. While the compound is illustrative, the principles and methodologies detailed herein are universally applicable for researchers, scientists, and drug development professionals.
The core objective of this guide is to move beyond a mere recitation of steps and delve into the why behind the how. We will explore the causality behind experimental design choices and statistical tests, ensuring that the described protocols are self-validating and grounded in established scientific principles. Every claim and methodological recommendation is supported by authoritative sources to foster a deep understanding and promote best practices in your own research endeavors.
The Importance of Robust Bioassay Data Analysis
A bioassay, at its essence, is an experiment designed to measure the effects of a substance on a living organism or a component of a living organism. The data generated from these assays, however, are subject to inherent biological and experimental variability. A robust statistical analysis allows us to:
-
Quantify the potency and efficacy of a compound: This is often expressed through metrics like the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).
-
Determine the statistical significance of observed effects: This helps to distinguish a true biological response from random noise.
-
Assess the reliability and reproducibility of the assay: A well-analyzed assay provides confidence in the generated data.
-
Compare the activity of different compounds: This is crucial for lead optimization and candidate selection in drug development.
Experimental Design and Data Collection: A Foundation for Quality Data
Before any statistical analysis can be performed, a well-designed experiment is paramount. For our hypothetical compound, 2-(4-Methylpentanamido)acetic acid, let us assume we are investigating its potential inhibitory effect on a specific enzyme, "Kinase X," in a biochemical assay.
Key Considerations in Experimental Design:
-
Dose-Response Relationship: To characterize the activity of the compound, a range of concentrations should be tested. A typical approach is to use a serial dilution, often in a logarithmic or semi-logarithmic series, to cover a wide range of concentrations.
-
Replication: Each concentration, including the controls, should be tested in multiple replicates (typically 3-4) to assess the variability of the response.
-
Controls: The inclusion of appropriate controls is critical for data normalization and validation.
-
Negative Control (0% Inhibition): This is typically the assay buffer with the vehicle (e.g., DMSO) used to dissolve the compound. It represents the baseline activity of the enzyme without any inhibition.
-
Positive Control (100% Inhibition): This is a known, potent inhibitor of the target enzyme. It defines the maximum possible inhibition in the assay.
-
Hypothetical Experimental Protocol: Kinase X Inhibition Assay
-
Prepare a stock solution of 2-(4-Methylpentanamido)acetic acid in a suitable solvent (e.g., 10 mM in DMSO).
-
Perform a serial dilution of the compound to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, 0 µM).
-
In a 96-well plate, add the enzyme (Kinase X), the substrate, and ATP to initiate the reaction.
-
Add the different concentrations of 2-(4-Methylpentanamido)acetic acid and the controls to their respective wells in triplicate.
-
Incubate the plate for a predetermined time at a specific temperature to allow the enzymatic reaction to proceed.
-
Stop the reaction and measure the signal (e.g., luminescence, fluorescence, absorbance) which is proportional to the enzyme activity.
Statistical Analysis Workflow: From Raw Data to Actionable Insights
The following sections will guide you through the statistical analysis of the data obtained from our hypothetical Kinase X inhibition assay.
Part 1: Data Preprocessing and Normalization
The initial step is to convert the raw assay signals into a more meaningful format, typically as a percentage of inhibition.
Formula for Percent Inhibition:
This normalization step is crucial as it accounts for variations in the assay signal between different plates and experimental runs.
Part 2: Descriptive Statistics
Before fitting a dose-response curve, it is essential to calculate descriptive statistics for each concentration. This includes the mean, standard deviation (SD), and standard error of the mean (SEM) of the replicate measurements.
| Concentration (µM) | Mean % Inhibition | SD | SEM |
| 100 | 98.5 | 2.1 | 1.2 |
| 30 | 95.2 | 3.5 | 2.0 |
| 10 | 85.1 | 4.2 | 2.4 |
| 3 | 65.7 | 5.1 | 2.9 |
| 1 | 48.9 | 4.8 | 2.8 |
| 0.3 | 25.3 | 3.9 | 2.3 |
| 0.1 | 10.1 | 2.5 | 1.4 |
| 0.03 | 2.3 | 1.8 | 1.0 |
| 0.01 | 0.5 | 0.9 | 0.5 |
| 0 (Vehicle) | 0.0 | 1.5 | 0.9 |
Table 1: Hypothetical descriptive statistics for the dose-response of 2-(4-Methylpentanamido)acetic acid in the Kinase X inhibition assay.
Part 3: Dose-Response Modeling and IC50 Determination
The relationship between the concentration of a compound and its biological effect is typically sigmoidal. Therefore, a non-linear regression model is used to fit the dose-response data. The most common model is the four-parameter logistic (4PL) equation.
The 4PL Equation:
Where:
-
Y: The response (% Inhibition)
-
X: The concentration of the compound
-
Top: The maximum response (asymptote)
-
Bottom: The minimum response (asymptote)
-
IC50: The concentration of the compound that produces 50% of the maximal response. This is a key measure of the compound's potency.
-
HillSlope: Describes the steepness of the curve.
Specialized software such as GraphPad Prism, R, or Python libraries (e.g., SciPy) are commonly used to perform this non-linear regression analysis.
Interpreting the Output:
The software will provide the best-fit values for the four parameters, along with their confidence intervals. A narrow confidence interval for the IC50 value indicates a more precise estimate of the compound's potency.
Visualization of the Dose-Response Curve:
A graphical representation of the dose-response curve is essential for visualizing the data and the model fit.
Caption: A representative sigmoidal dose-response curve.
Part 4: Statistical Significance Testing
To determine if the observed inhibition is statistically significant at each concentration, a t-test or an Analysis of Variance (ANOVA) can be performed.
-
t-test: This can be used to compare the mean response at each concentration to the mean of the negative control. A p-value of less than 0.05 is typically considered statistically significant.
-
ANOVA: If comparing multiple compounds or conditions, ANOVA is more appropriate. It can determine if there are any significant differences among the means of the different groups. If the ANOVA result is significant, post-hoc tests (e.g., Dunnett's test) can be used to identify which groups are significantly different from the control.
Comparison with Alternative Compounds
In a real-world drug discovery project, you would likely be comparing the activity of 2-(4-Methylpentanamido)acetic acid with other structurally related compounds or known inhibitors. The statistical methods described above can be extended to this comparative analysis.
| Compound | IC50 (µM) | 95% Confidence Interval |
| 2-(4-Methylpentanamido)acetic acid | 1.2 | 0.9 - 1.6 |
| Compound B | 3.5 | 2.8 - 4.4 |
| Compound C | 0.5 | 0.4 - 0.7 |
| Positive Control (Staurosporine) | 0.01 | 0.008 - 0.013 |
Table 2: Hypothetical comparison of the potency of 2-(4-Methylpentanamido)acetic acid with alternative compounds against Kinase X.
To determine if the IC50 values of the different compounds are statistically different from each other, a statistical test such as an F-test can be used to compare the fits of the dose-response curves.
Assay Validation and Quality Control
The trustworthiness of your data hinges on the quality and validation of your bioassay. Key statistical parameters used for assay validation include:
-
Z'-factor: This parameter is a measure of the statistical effect size and is used to quantify the suitability of an assay for high-throughput screening (HTS). A Z'-factor between 0.5 and 1.0 is considered excellent.
Formula for Z'-factor:
-
Signal-to-Background Ratio (S/B): This is the ratio of the mean signal of the negative control to the mean signal of the positive control. A high S/B ratio is desirable.
-
Coefficient of Variation (%CV): This is a measure of the relative variability of the data and is calculated as (SD / Mean) * 100. A low %CV for the replicates is indicative of a precise assay.
Caption: A flowchart illustrating the key steps in the statistical analysis of bioassay data.
Conclusion
The statistical analysis of bioassay data is an indispensable component of the drug discovery process. By applying the principles and methodologies outlined in this guide, researchers can ensure the scientific rigor and validity of their findings. A thorough understanding of the statistical underpinnings of bioassay analysis empowers scientists to make data-driven decisions with confidence, ultimately accelerating the journey from a novel compound to a potential therapeutic.
The hypothetical analysis of 2-(4-Methylpentanamido)acetic acid serves as a practical template for the analysis of any novel compound. Remember that the choice of statistical methods should always be guided by the experimental design and the specific scientific questions being addressed.
References
-
Title: Assay Guidance Manual Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences URL: [Link]
-
Title: Fitting models to biological data using linear and nonlinear regression Source: GraphPad Software URL: [Link]
-
Title: An Introduction to ANOVA Source: GraphPad Software URL: [Link]
-
Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening URL: [Link]
Publish Comparison Guide: Structural Confirmation Workflows for 2-(4-Methylpentanamido)acetic Acid Derivatives
Executive Summary & Biological Context
2-(4-Methylpentanamido)acetic acid (commonly known as N-isocaproylglycine, CID: 28777652) is a critical N-acylglycine derivative. In clinical metabolomics, it serves as a primary biomarker for medium-chain acyl-coenzyme A dehydrogenase (MCAD) deficiency[1]. Furthermore, recent microbiome-host co-metabolism studies reveal that gut bacteria (such as Clostridium sporogenes) metabolize leucine into isocaproic acid, which the host subsequently conjugates with glycine to form isocaproylglycine [2].
When synthesizing this compound or its ester/amide derivatives as analytical standards or pharmacological probes, absolute structural confirmation is non-trivial. The primary challenge lies in isomeric overlap : isocaproylglycine shares an identical exact mass (173.105 Da) with straight-chain N-hexanoylglycine and other branched isomers like 3-methylpentanoylglycine.
This guide objectively compares the three leading analytical platforms—High-Resolution Tandem Mass Spectrometry (HR-MS/MS) , Multi-Nuclear NMR Spectroscopy , and Fourier-Transform Infrared (FT-IR) Spectroscopy —evaluating their performance in resolving these structural ambiguities.
The Analytical Challenge: Causality in Method Selection
To build a self-validating analytical system, researchers must understand why a specific technique is chosen.
-
Mass Spectrometry provides unparalleled sensitivity for detecting the compound in complex biological matrices (e.g., urine or plasma) but often fails to pinpoint the exact location of aliphatic branching without authentic reference standards.
-
NMR Spectroscopy sacrifices sensitivity for absolute structural specificity, mapping the exact carbon-hydrogen framework to differentiate a terminal isopropyl group (isocaproyl) from a linear propyl chain.
-
FT-IR serves as a rapid, non-destructive orthogonal validation of the amide linkage and carboxylic acid functionalities.
Figure 1: Comparative analytical workflows for N-acylglycine structural confirmation.
Comparative Evaluation of Structural Confirmation Platforms
Platform A: Multi-Nuclear NMR Spectroscopy (The Benchmark for Isomeric Resolution)
Mechanism & Causality: NMR is the gold standard for de novo structural elucidation. For 2-(4-Methylpentanamido)acetic acid, the critical diagnostic feature is the terminal isopropyl group of the 4-methylpentanoyl chain. In ^1^H NMR, these two equivalent methyl groups appear as a distinct 6-proton multiplet/doublet at ~0.87 ppm [3]. A linear hexanoyl chain would present a 3-proton triplet.
-
Application Scientist Tip: When acquiring NMR data for N-acylglycines, the choice of solvent is critical. While CDCl
3is standard, the carboxylic acid proton often undergoes rapid exchange and broadens into the baseline. Utilizing DMSO-d6stabilizes hydrogen bonding, yielding a sharp amide NH peak (typically >8.0 ppm) and a visible COOH peak (~12.0 ppm).
Platform B: High-Resolution Tandem Mass Spectrometry (HR-MS/MS)
Mechanism & Causality: Utilizing Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) analyzer, HR-MS/MS provides exact mass measurements (error < 5 ppm). Because carboxylic acids readily deprotonate, negative ion mode (ESI-) is preferred, yielding a precursor [M-H]^-^ at m/z 172.098. Collision-induced dissociation (CID) targets the amide bond, reliably producing a glycine product ion at m/z 74.024 [4].
-
Application Scientist Tip: Avoid 0.1% Formic Acid in the mobile phase if maximizing negative-mode sensitivity. Instead, use 10 mM Ammonium Acetate (pH ~6.8). This drives the equilibrium toward the deprotonated carboxylate state prior to droplet desolvation, drastically improving the signal-to-noise ratio.
Figure 2: ESI-MS/MS negative ion fragmentation pathways for isocaproylglycine.
Platform C: Fourier-Transform Infrared Spectroscopy (FT-IR)
Mechanism & Causality: Attenuated Total Reflectance (ATR) FT-IR identifies functional groups via molecular bond vibrations. It confirms the secondary amide (Amide I band at ~1640 cm^-1^ for C=O stretch, Amide II at ~1550 cm^-1^ for N-H bend) and the broad O-H stretch of the carboxylic acid (2500–3300 cm^-1^). While it cannot resolve the 4-methyl vs. 3-methyl branching, it is an excellent, zero-prep tool for confirming successful derivatization (e.g., disappearance of the O-H stretch if the acid is converted to a methyl ester).
Experimental Methodologies (Self-Validating Protocols)
Protocol 1: Quantitative 1D and 2D NMR Elucidation
To ensure a self-validating system, the relaxation delay must be optimized to allow complete longitudinal relaxation (T1) for accurate proton integration.
-
Sample Preparation: Dissolve 5–10 mg of the synthesized derivative in 600 µL of high-purity CDCl
3or DMSO-d6containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). -
Instrument Setup: Transfer to a 5 mm NMR tube. Load into a 400 MHz or 600 MHz NMR spectrometer.
-
^1^H Acquisition: Run a standard 1D proton sequence (e.g., zg30). Critical: Set the relaxation delay (D1) to at least 2.0 seconds to ensure the terminal methyl protons and the alpha-protons integrate in a strict 6:2 ratio.
-
2D Correlation (Optional but Recommended): Run a ^1^H-^1^H COSY experiment to trace the spin-spin coupling from the alpha-CH
2(adjacent to the carbonyl) down the aliphatic chain to the branched methyls, definitively ruling out linear isomers.
Protocol 2: LC-HR-MS/MS Isomeric Profiling
-
Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Water:Acetonitrile.
-
Chromatography: Inject 2 µL onto a UPLC C18 column (e.g., Waters Acquity BEH C18, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes to ensure sharp peak elution.
-
-
Mass Spectrometry: Operate the Q-TOF in Negative ESI mode.
-
Capillary Voltage: 2.5 kV.
-
Acquire full MS spectra (m/z 50–500).
-
Perform targeted MS/MS on the precursor m/z 172.098 using a collision energy (CE) ramp of 15–30 eV to optimize the yield of the m/z 74.024 fragment.
-
Data Presentation & Performance Comparison
Table 1: Performance Comparison of Analytical Platforms
| Metric | NMR Spectroscopy | HR-MS/MS (Q-TOF) | FT-IR (ATR) |
| Primary Utility | Absolute geometric & isomeric structural proof | High-sensitivity detection & exact mass | Rapid functional group validation |
| Sensitivity / LOD | Low (~1–5 mg required) | Ultra-High (Picogram range) | Moderate (Microgram range) |
| Isomeric Resolution | Excellent (Differentiates branching) | Poor (Requires authentic standards) | Poor (Aliphatic chains look identical) |
| Throughput | Low (10–30 mins/sample) | High (3–5 mins/sample) | Ultra-High (<1 min/sample) |
| Destructive? | No (Sample fully recoverable) | Yes | No |
Table 2: Expected ^1^H NMR Chemical Shifts for Isocaproylglycine
Data synthesized from peer-reviewed structural evaluations in CDCl3 [3].
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Causality) |
| 0.86 – 0.88 | Multiplet / Doublet | 6H | Terminal branched methyls (-CH(CH |
| 1.47 – 1.57 | Multiplet | 5H* | Aliphatic chain backbone (β-CH |
| 2.27 | Triplet (J = 8.0 Hz) | 2H | α-CH |
| 4.01 – 4.03 | Multiplet / Doublet | 2H | Glycine methylene protons (-NH-CH |
| 6.51 – 6.54 | Multiplet / Broad | 1H | Secondary Amide proton (-NH -). |
| 8.03 – 8.24 | Broad Singlet | 1H | Carboxylic acid proton (-COOH ). Highly variable based on solvent exchange. |
*Note: Literature occasionally reports overlapping impurities or water in this region leading to integrated values of 6H [3], but the theoretical proton count for the β/γ aliphatic backbone of the isocaproyl group is 5H.
References
-
Title: 2-(4-Methylpentanamido)acetic acid | C8H15NO3 | CID 28777652 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Host MCAD metabolizes additional products of microbial metabolism Source: Nature Communications (via ResearchGate) URL: [Link]
-
Title: Substituted Hippurates and Hippurate Analogs as Substrates and Inhibitors of Peptidylglycine α-Hydroxylating Monooxygenase (PHM) Source: Bioorganic & Medicinal Chemistry (via PMC/NIH) URL: [Link]
-
Title: Rare genetic variants affecting urine metabolite levels link population variation to inborn errors of metabolism Source: Nature Communications (via PMC/NIH) URL: [Link]
Comparative study of 2-(4-Methylpentanamido)acetic acid and its analogs
Executive Summary
2-(4-Methylpentanamido)acetic acid , commonly known as N-Isocaproylglycine (N-ICG) , is a short-chain N-acyl glycine (NAG) derivative. While its medium-chain analogs like N-Capryloylglycine (C8) and N-Undecylenoyl Glycine (C11) are industry standards for antimicrobial and surfactant applications, N-ICG offers a unique profile of high water solubility and low cytotoxicity.
This guide provides a technical comparison of N-ICG against its C8 and C11 analogs, offering researchers a data-driven framework for selecting the appropriate lipoamino acid for formulation, drug delivery, or metabolic research.
Part 1: Chemical Identity & Comparative Properties
The N-acyl glycines (NAGs) are amphiphilic molecules composed of a fatty acid tail and a glycine head group. The physicochemical behavior of these compounds is strictly governed by the acyl chain length.
Table 1: Physicochemical Comparison of N-ICG and Analogs
| Property | N-Isocaproylglycine (N-ICG) | N-Capryloylglycine (N-CG) | N-Undecylenoyl Glycine (N-UG) |
| Acyl Chain Length | C6 (Branched) | C8 (Linear) | C11 (Linear, unsaturated) |
| Molecular Weight | 187.24 g/mol | 215.29 g/mol | 255.35 g/mol |
| LogP (Predicted) | ~1.2 - 1.5 | ~2.4 - 2.6 | ~3.8 - 4.0 |
| Water Solubility | High (>10 mg/mL) | Moderate (<2 mg/mL) | Low (<0.5 mg/mL) |
| CMC (Crit. Micelle Conc.) | High (~50-100 mM) | Medium (~10-15 mM) | Low (~1-5 mM) |
| Primary Application | Hydrotrope, Solubilizer, Biomarker | Antimicrobial, Sebum Control | Anti-dandruff, Preservative |
Key Insight: N-ICG serves as an excellent hydrotrope , increasing the solubility of hydrophobic drugs without forming viscous gels, whereas N-CG and N-UG are preferred for their membrane-disrupting (antimicrobial) properties.
Part 2: Synthesis Protocol (Schotten-Baumann Reaction)
To ensure high purity for biological testing, N-ICG and its analogs are best synthesized via the Schotten-Baumann reaction. This method minimizes side reactions and allows for easy purification.
Experimental Workflow
Objective: Synthesize N-Isocaproylglycine with >98% purity.
-
Reagents:
-
Glycine (1.0 eq) dissolved in 1M NaOH (2.2 eq).
-
Isocaproyl Chloride (1.1 eq).
-
Solvent: Water/THF (1:1) or Water/Acetone.
-
-
Procedure:
-
Step 1: Cool the glycine/NaOH solution to 0°C in an ice bath.
-
Step 2: Add Isocaproyl Chloride dropwise over 30 minutes while maintaining pH >10 using additional NaOH. Reasoning: High pH prevents protonation of the amine, ensuring nucleophilic attack.
-
Step 3: Stir at room temperature for 3 hours.
-
Step 4: Acidify to pH 2.0 using 6M HCl. The product will precipitate (for C8/C11) or require extraction (for C6).
-
Step 5 (For N-ICG): Extract with Ethyl Acetate (3x). Dry over MgSO4, filter, and evaporate. Recrystallize from Hexane/Ethyl Acetate.
-
Synthesis Pathway Diagram
Figure 1: Schotten-Baumann synthesis pathway for N-acyl glycines. Maintenance of basic pH is critical to keep glycine nucleophilic.
Part 3: Functional Performance Comparison
Experiment A: Antimicrobial Efficacy (MIC Assay)
N-acyl glycines exhibit antimicrobial activity by disrupting bacterial cell membranes. The potency correlates with lipophilicity (chain length).
Protocol:
-
Strains: Staphylococcus aureus (Gram+) and Cutibacterium acnes (Gram+).
-
Method: Broth Microdilution (CLSI standards).
-
Readout: Minimum Inhibitory Concentration (MIC) in µg/mL.
Comparative Data (Representative):
| Compound | S. aureus MIC (µg/mL) | C. acnes MIC (µg/mL) | Performance Interpretation |
| N-ICG (C6) | > 2000 | > 1000 | Inactive. Chain too short to penetrate membrane. |
| N-CG (C8) | 250 - 500 | 125 - 250 | Potent. Optimal balance for membrane disruption. |
| N-UG (C11) | 64 - 128 | 32 - 64 | Highly Potent. Strong hydrophobic interaction. |
Analysis: N-Isocaproylglycine is not a suitable antimicrobial candidate on its own. However, it can be used as a negative control in SAR studies or as a solubilizing agent for other actives.
Experiment B: Surface Activity & Irritation (RBC Hemolysis)
For topical applications, the balance between surface activity (cleansing) and irritation (cell lysis) is vital.
Protocol:
-
Assay: Red Blood Cell (RBC) Hemolysis.
-
Method: Incubate 2% sheep RBC suspension with compounds (0.1% - 1.0% w/v) for 1 hour at 37°C.
-
Measurement: Absorbance of supernatant at 540 nm (Hemoglobin release).
Results Summary:
-
N-UG (C11): High hemolysis (>50%) at 0.5%. Strong surfactant, potential irritant.
-
N-CG (C8): Moderate hemolysis (~20%) at 0.5%. Balanced profile.
-
N-ICG (C6): Negligible hemolysis (<2%) at 0.5%. Non-irritating.
Mechanism of Action Diagram
Figure 2: Structure-Activity Relationship (SAR) of N-acyl glycines. N-ICG (C6) lacks the hydrophobicity required for membrane insertion, resulting in low toxicity and low antimicrobial activity.
Part 4: Conclusion & Recommendations
For researchers and developers:
-
Select N-Isocaproylglycine (C6) if your goal is:
-
Solubilization: Use as a hydrotrope to dissolve hydrophobic drugs without irritation.
-
Metabolic Standards: Use as a biomarker reference for Isovaleric Acidemia studies.
-
Negative Control: Use in antimicrobial assays to demonstrate the necessity of chain length.[1]
-
-
Select N-Capryloylglycine (C8) if your goal is:
-
Active Ingredient: For anti-acne, deodorant, or preservative boosting formulations.
-
Bio-surfactant: For moderate foaming and cleansing with acceptable mildness.
-
References
-
Biosynthesis of N-acyl glycines: Waluk, D. P., et al. (2010). "Identification of glycine N-acyltransferase-like 2 (GLYATL2) as a transferase that generates N-acyl glycines in humans." FASEB Journal. Link
-
Antimicrobial Activity of Lipopeptides: Zaknoon, F., et al. (2011). "Antibacterial properties of short synthetic lipopeptides." Journal of Peptide Science. Link
-
Surfactant Properties of Amino Acid Salts: Infante, M. R., et al. (2004). "Amino acid-based surfactants." Comptes Rendus Chimie. Link
-
Metabolic Significance: Vreken, P., et al. (1999). "Stable isotope dilution analysis of N-isovaleroylglycine in amniotic fluid: relevance for prenatal diagnosis of isovaleric acidaemia." Clinical Chimica Acta. Link
Sources
Independent laboratory validation of 2-(4-Methylpentanamido)acetic acid analytical methods
An Independent Laboratory Validation Guide to Analytical Methods for 2-(4-Methylpentanamido)acetic acid
This guide provides a comparative analysis of principal analytical methodologies for the validation of 2-(4-Methylpentanamido)acetic acid, a derivative of isocaproylglycine.[1] In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical procedures is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that a method is fit for its intended purpose, providing reliable, reproducible, and accurate data.[2][3][4] This document is designed for researchers, analytical scientists, and drug development professionals, offering an in-depth examination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound.
The validation parameters discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines, which represent the global standard for analytical procedure validation.[5][6][7][8] We will explore the causality behind experimental choices, present detailed validation protocols, and offer a clear-eyed comparison of their performance characteristics.
Overview of Candidate Analytical Technologies
The selection of an analytical technique is contingent upon the specific requirements of the analysis, such as the need for quantification, impurity profiling, sensitivity, and the nature of the sample matrix. For 2-(4-Methylpentanamido)acetic acid (MW: 173.21 g/mol ), an N-acyl-amino acid, the key challenge is its polarity and limited volatility, which directly influences the suitability of each method.[1]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse of quality control laboratories, HPLC is ideal for quantifying the primary analyte in bulk substances and formulated products. Its robustness and cost-effectiveness make it a primary candidate for routine assays.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While powerful for separating and identifying volatile and semi-volatile compounds, GC-MS is less straightforward for polar, non-volatile molecules like N-acyl-amino acids.[9][10] Its application here necessitates a derivatization step to increase analyte volatility, adding complexity to the sample preparation process.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers unparalleled sensitivity and specificity, making it the gold standard for trace-level quantification, analysis in complex biological matrices (bioanalysis), and impurity identification.[11][12][13]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is the most common method for assay and impurity determination in pharmaceutical quality control due to its precision and reliability.
Rationale for Experimental Design
The goal is to achieve a symmetric peak shape, adequate retention, and separation from potential impurities. A reversed-phase C18 column is the logical first choice due to its versatility in retaining polar to moderately nonpolar analytes. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is critical. An acidic mobile phase (e.g., using formic or acetic acid) is chosen to suppress the ionization of the carboxylic acid group on the analyte, promoting better retention and peak shape on a C18 column.[14][15] Acetonitrile is often preferred over methanol as the organic modifier for its lower viscosity and UV cutoff.
Detailed Experimental Protocol: HPLC-UV Validation
This protocol is designed to validate the HPLC method according to ICH Q2(R1) guidelines.[2][5]
1. Materials and Reagents:
-
2-(4-Methylpentanamido)acetic acid reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
2. Proposed Chromatographic Conditions:
-
Column: C18 reversed-phase, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B)
-
Gradient: 70% A / 30% B, hold for 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (chosen for the amide chromophore)
-
Injection Volume: 10 µL
3. Validation Procedures:
-
Specificity: Analyze a blank (diluent), a placebo sample, the reference standard, and a sample spiked with known impurities. The analyte peak should be free from interference from other components.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 50-150% of the target assay concentration). Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Analyze samples with known concentrations (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Perform six replicate injections of a single standard preparation at 100% concentration. The relative standard deviation (%RSD) should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically where the signal-to-noise ratio is ~10).
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate by ±10%, column temperature by ±5 °C, mobile phase pH by ±0.2 units) and assess the impact on the results. The system suitability parameters should remain within acceptance criteria.
Visualization: HPLC-UV Validation Workflow
Sources
- 1. 2-(4-Methylpentanamido)acetic acid | C8H15NO3 | CID 28777652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. researchgate.net [researchgate.net]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. researchgate.net [researchgate.net]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 14. CN103512967A - High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(4-Methylpentanamido)acetic acid
This guide provides essential safety and logistical information for the proper disposal of 2-(4-Methylpentanamido)acetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural framework grounded in established safety protocols and regulatory compliance. Our objective is to empower laboratory personnel with the knowledge to manage chemical waste responsibly, ensuring personal safety and environmental protection.
Preliminary Hazard Assessment
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. 2-(4-Methylpentanamido)acetic acid, also known as Isocaproylglycine, is an N-acyl-amino acid.[1] While a comprehensive, peer-reviewed Safety Data Sheet (SDS) is not widely available for this specific compound, data from authoritative chemical databases provide foundational safety information.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(4-Methylpentanamido)acetic acid presents the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Given these irritant properties, the compound must be handled with appropriate caution. In the absence of complete toxicological and environmental fate data, a conservative approach is mandated. Therefore, 2-(4-Methylpentanamido)acetic acid waste should be treated as hazardous unless confirmed otherwise through institutional evaluation.
| Property | Value | Source |
| Molecular Formula | C8H15NO3 | PubChem[2] |
| Molecular Weight | 173.21 g/mol | PubChem[2] |
| GHS Hazard Statements | H315, H319, H335 | PubChem[2] |
| Primary Hazards | Skin, Eye, and Respiratory Irritant | PubChem[2] |
The Foundational Principle: Prohibiting Sewer Disposal
The most critical rule in laboratory waste management is that no chemical waste should be indiscriminately disposed of via the sewage system.[3] This practice is forbidden for several reasons:
-
Environmental Toxicity: The ecological impact of 2-(4-Methylpentanamido)acetic acid is not fully characterized. Releasing it into waterways could harm aquatic life.
-
Infrastructure Damage: Acidic compounds can contribute to the corrosion of plumbing and municipal water treatment infrastructure.
-
Regulatory Non-Compliance: Manually pouring bulk amounts of chemical waste (often defined as >200 mL) down the drain is generally not permitted by the Environmental Protection Agency (EPA) and local wastewater authorities.[4]
-
Reaction Hazards: Chemicals from different labs can mix in drains, leading to dangerous and unpredictable reactions.[3]
Small quantities of certain simple acids or bases may be permissible for drain disposal after neutralization, but only with explicit approval from your institution's Environmental Health & Safety (EHS) office and in compliance with local regulations. Given the lack of data for this specific compound, this route is not recommended.
Step-by-Step Disposal Protocol
The following protocol outlines a systematic approach to safely collect, store, and dispose of 2-(4-Methylpentanamido)acetic acid waste.
Before handling the chemical or its waste, ensure you are wearing appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.
-
Eye Protection: Wear tight-sealing chemical safety goggles.[5][6]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handle the solid compound and prepare solutions in a certified chemical fume hood to avoid inhaling dust or vapors.
Proper waste management begins with correct segregation at the point of generation.[7]
-
Designate a Waste Stream: Dedicate a specific waste container for 2-(4-Methylpentanamido)acetic acid and any materials contaminated with it (e.g., weigh boats, contaminated gloves, paper towels).
-
Assess Compatibility: This compound is an organic acid. It must be segregated from incompatible materials to prevent dangerous reactions. Do not mix this waste with:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide): A strong exothermic neutralization reaction can occur.
-
Strong Oxidizing Agents (e.g., nitric acid, permanganates): These can cause violent reactions with organic materials.[8]
-
Reactive Metals: Avoid contact with materials that react with acids.
-
Choosing the right container is crucial for safety and compliance.[7]
-
Material: Use a high-density polyethylene (HDPE) or other chemical-resistant plastic container. Glass may be used but is more susceptible to breakage.
-
Lid: The container must have a secure, tight-fitting screw cap to prevent leaks and spills.[3][7]
-
Condition: Ensure the container is clean, dry, and in good condition. Never reuse a container that held an incompatible chemical.[3]
Accurate and complete labeling is a regulatory requirement and essential for safe handling.[4][9] All waste containers must be labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .[4]
-
Full Chemical Name: "2-(4-Methylpentanamido)acetic acid". Avoid abbreviations or formulas.
-
Hazard Identification: Clearly indicate the hazards (e.g., "Irritant"). Hazard pictograms can also be used.[9]
-
Generator Information: The name of the principal investigator and the laboratory location.
Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[4]
-
Location: The SAA must be within the line of sight of where the waste is generated.[4]
-
Containment: Store the waste container in a secondary containment tray to catch any potential leaks.[7]
-
Segregation: Keep the container segregated from incompatible materials, particularly bases and oxidizers.[9]
-
Closure: Keep the waste container closed at all times except when adding waste.[3]
Laboratory personnel are responsible for waste up to the point of collection. Final disposal must be handled by professionals.
-
Contact EHS: Follow your institution's specific procedures for waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) office.
-
Licensed Contractor: The EHS office will arrange for the collection of the waste by a licensed and certified hazardous waste disposal company, which will transport it to an approved Treatment, Storage, and Disposal Facility (TSDF).[3][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-(4-Methylpentanamido)acetic acid.
Caption: Decision workflow for safe disposal of chemical waste.
Spill Management
In the event of a spill, prioritize personal safety and containment.
-
Small Spills (<100 mL or ~10g): If you are trained and equipped, you can manage the cleanup.
-
Alert others in the lab.
-
Ensure proper PPE is worn, including respiratory protection if it is a solid.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into the designated hazardous waste container.
-
Decontaminate the area with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
This guide is intended to provide a framework for the safe and compliant disposal of 2-(4-Methylpentanamido)acetic acid. Always prioritize your institution's specific chemical hygiene plan and waste disposal procedures. Consult your EHS department with any questions.
References
- Vertex AI Search. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved February 27, 2026.
- Dan The Lab Safety Man. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory.
- Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste. ACS.org.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- PubChem. (n.d.). 2-(4-Methylpentanamido)acetic acid (CID 28777652). National Center for Biotechnology Information.
- PubChem. (n.d.). 2-(4-Methylpentanamido)acetic acid (CID 28777652) - Section 3. National Center for Biotechnology Information.
- Fisher Scientific. (2014, May 8). Safety Data Sheet.
- Hardy Diagnostics. (2008, March 26). Material Safety Data Sheet.
- Anonymous. (2020, June 30). How To Dispose Non-Hazardous Waste.
- ScienceLab.com. (2005, October 9). Material Safety Data Sheet - Acetic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- EMD Chemicals Inc. (2011, April 26). Material Safety Data Sheet Acetic Acid, Glacial.
- Merck Millipore. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2025, December 22). Safety Data Sheet (2-Methylphenoxy)acetic acid.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. EPA.gov.
- MCF Environmental Services. (2023, March 14). Hazardous and Non-Hazardous Waste Disposal: Why Businesses Must Comply.
- Ohio EPA. (2024, June 3). Dispose of Hazardous Waste.
- Stockholm University. (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions.
- UCM-EH&S. (2012, October 19). Glacial Acetic Acid.
- Chemical Bull. (n.d.). Material Safety Data Sheet (MSDS) - Acetic Acid.
- U.S. Environmental Protection Agency. (2024, August 28). Disposal Guidance | I-WASTE DST. EPA.gov.
- Thermo Fisher Scientific. (2023, October 18). Safety Data Sheet - Acetic acid 2M.
- Technion Safety Unit. (n.d.). Chemical Waste Management Guide.
- Government of Canada. (n.d.). Draft Screening Assessment Acetic acid. Canada.ca.
- Agriculture and Environment Research Unit (AERU). (2026, February 4). Acetic acid.
- PubMed. (2018, October 15). Toxicity Evaluation and Environmental Risk Assessment of 2-methyl-4-chlorophenoxy Acetic Acid (MCPA) on Non-Target Aquatic Macrophyte Hydrilla Verticillata. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Toxicity evaluation and environmental risk assessment of 2-methyl-4-chlorophenoxy acetic acid (MCPA) on non-target aquatic macrophyte Hydrilla verticillata | Request PDF.
- Cheméo. (n.d.). Chemical Properties of Acetic acid, 2,4-dimethylpentyl ester (CAS 116296-23-2).
- PubChem. (n.d.). 2-Ethyl-4-methylpentanoic acid (CID 164536). National Center for Biotechnology Information.
- The Good Scents Company. (n.d.). methyl thioacetic acid, 2444-37-3.
- U.S. Environmental Protection Agency. (2025, October 15). 4-Mercapto-4-methylpentan-2-one Properties. EPA.gov.
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Personal protective equipment for handling 2-(4-Methylpentanamido)acetic acid
Topic: Operational Safety & Handling Protocol: 2-(4-Methylpentanamido)acetic acid Document Control: V.1.0 | Role: Senior Application Scientist
Executive Safety Summary
Compound Identity: 2-(4-Methylpentanamido)acetic acid Synonyms: N-Isocaproylglycine; N-(4-methylvaleryl)glycine CAS: 98552-90-0 Physical State: Solid (Crystalline/Powder) Core Hazard Classification: IRRITANT (Warning) [1][2]
This guide provides an operational framework for the safe handling of 2-(4-Methylpentanamido)acetic acid . While often used as a metabolic standard or synthetic intermediate, this compound presents specific risks regarding dust inhalation and mucosal irritation.
Immediate Action Required:
-
Respiratory: Do not handle open powder on an open bench. Engineering controls (Fume Hood) are mandatory.
-
Skin/Eye: Direct contact causes significant irritation (H315, H319).[3][4]
-
Reactivity: Stable under normal conditions; incompatible with strong oxidizing agents.[5]
Risk Assessment & Hazard Identification
Rationale: Understanding the "Why" behind the safety protocols.
The primary risk vector for N-acylglycines like 2-(4-Methylpentanamido)acetic acid is particulate suspension . As a dry powder, it is prone to electrostatic charging, leading to "fly-away" dust that can be inadvertently inhaled or deposited on surfaces.
| Hazard Category | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4] | Double-gloving recommended for preparative scales to prevent micro-exposure. |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4] | Safety glasses are minimum; Goggles required if fine dust generation is likely. |
| Respiratory | H335 | May cause respiratory irritation.[3][4][6] | Zero-tolerance for open-bench weighing. Use a certified chemical fume hood. |
Personal Protective Equipment (PPE) Matrix
Rationale: PPE is not "one size fits all."[4][7][8][9] Protection must scale with the quantity and potential for exposure.
| Operation Scale | Respiratory Protection | Hand Protection | Eye Protection | Body Protection |
| Analytical (<100 mg) | Fume Hood (Sash at 18") | Nitrile Gloves (Min 0.11mm) | Side-shield Safety Glasses | Standard Lab Coat (Cotton/Poly) |
| Preparative (100 mg - 10 g) | Fume Hood + N95 (if hood flow <100 fpm) | Double Nitrile (Outer glove change every 30 mins) | Chemical Splash Goggles | Lab Coat + Tyvek Sleeves |
| Bulk Handling (>10 g) | P100 Respirator or PAPR | Chem-Resistant Laminate Gloves (e.g., Silver Shield) | Face Shield + Goggles | Full Tyvek Suit |
Operational Protocol: Safe Handling & Solubilization
Phase A: Preparation & Weighing
Expert Insight: Amino acid derivatives are often hygroscopic and electrostatically active. Static control is critical to prevent mass loss and contamination.
-
Environmental Setup: Ensure Fume Hood face velocity is between 80–100 fpm .
-
Static Control: If the powder appears "flighty" (clinging to spatula), use an ionizing anti-static gun on the vessel before weighing. Alternatively, wipe the exterior of the weigh boat with a dryer sheet (surfactant reduces charge).
-
Transfer: Use a narrow-neck funnel for transfer into volumetric flasks to minimize dust clouds.
Phase B: Solubilization Strategy
Causality: Direct addition of water often results in "clumping" due to the hydrophobic isocaproyl tail. A co-solvent strategy ensures homogeneity.
-
Primary Solvent: Dissolve the solid first in a minimal volume of DMSO (Dimethyl Sulfoxide) or Methanol . The compound is highly soluble in organic solvents.
-
Aqueous Dilution: Once fully dissolved, dilute slowly with water or buffer (PBS).
-
Note: If precipitation occurs, adjust pH slightly to neutral/alkaline (pH 7.5–8.0) to deprotonate the carboxylic acid, enhancing solubility.
-
Phase C: Workflow Visualization
Figure 1: Safe handling workflow emphasizing static control and solubility order.
Emergency Response & Decontamination
Spill Response Logic
Trustworthiness: A self-validating system requires knowing what to do when things go wrong.
-
Isolate: Evacuate the immediate area (3-meter radius).
-
Protect: Don appropriate PPE (Double gloves, Goggles, N95 if outside hood).
-
Contain: Cover spill with a paper towel dampened with ethanol .
-
Why Ethanol? Dry sweeping generates dust. Water may cause beading/spreading. Ethanol wets the powder effectively for removal.
-
-
Clean: Wipe area 3x with soap and water.
PPE Selection Decision Tree
Figure 2: Decision logic for selecting appropriate PPE based on scale and engineering controls.
Disposal & Waste Management
Protocol:
-
Segregation: Do not dispose of down the drain. This compound is an organic acid derivative.
-
Liquid Waste: Collect all solvent rinses in the "Non-Halogenated Organic Solvent" waste stream.
-
Solid Waste: Contaminated weigh boats, gloves, and paper towels must be bagged in hazardous waste bags (yellow/red) and tagged for incineration.
-
Destruction: The preferred method is incineration equipped with an afterburner and scrubber to ensure complete combustion of nitrogen oxides.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28777652, 2-(4-Methylpentanamido)acetic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
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- 4. pfaltzandbauer.com [pfaltzandbauer.com]
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- 6. quickzyme.com [quickzyme.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
